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  • Product: (2S,4R)-2-azaniumyl-4-methylpentanedioate
  • CAS: 31137-74-3

Core Science & Biosynthesis

Foundational

(2S,4R)-4-methylpentanedioate synthesis and purification

Technical Monograph: Stereoselective Synthesis and Purification of (2S,4R)-4-Methylpentanedioate Derivatives Part 1: Executive Summary & Strategic Analysis 1.1 Target Molecule Identification The designation "(2S,4R)-4-me...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Monograph: Stereoselective Synthesis and Purification of (2S,4R)-4-Methylpentanedioate Derivatives

Part 1: Executive Summary & Strategic Analysis

1.1 Target Molecule Identification The designation "(2S,4R)-4-methylpentanedioate" typically refers to the diester or salt of (2S,4R)-4-methylglutamic acid (also known as SYM 2081). This molecule features two chiral centers: the


-carbon (2S, originating from L-glutamate) and the 

-carbon (4R, the methylated position). It is a critical pharmacophore in neuroscience, acting as a potent, selective agonist for kainate receptors and an inhibitor of excitatory amino acid transporters (EAATs).

1.2 The Stereochemical Challenge Direct methylation of L-glutamate derivatives (e.g., via enolate alkylation) is fraught with poor diastereoselectivity, often favoring the thermodynamic trans-isomer (2S,4S) or resulting in racemization at the


-center.

1.3 Selected Synthetic Pathway: The "Exocyclic Alkene" Route To ensure high diastereomeric excess (de > 95%) and scalability, this guide details the Hydrogenation of 4-Methylene Pyroglutamate .

  • Mechanism: We lock the conformation using the pyroglutamate (lactam) ring. We introduce the C4-methyl group via an exocyclic alkene (4-methylene). Catalytic hydrogenation then occurs from the sterically accessible face (opposite the C2-carboxylate), establishing the (4R) stereocenter with high fidelity.

  • Advantages: Preserves the (2S) integrity of the starting material (L-Glutamic acid); avoids cryogenic enolate chemistry; uses standard heterogeneous catalysis.

Part 2: Retrosynthetic Analysis & Workflow Visualization

The synthesis disconnects the target into the 4-methylene intermediate, derived from commercially available L-Pyroglutamic acid.

Retrosynthesis Figure 1: Retrosynthetic Disconnection of (2S,4R)-4-Methylpentanedioate Scaffold Target (2S,4R)-4-Methylglutamate (Dimethyl ester) Inter1 (2S,4R)-4-Methyl-Pyroglutamate (Lactam Intermediate) Target->Inter1 Ring Opening (Acid Hydrolysis) Inter2 (2S)-4-Methylene-Pyroglutamate (Key Olefin) Inter1->Inter2 Stereoselective Hydrogenation (H2, Pd/C) Start L-Pyroglutamic Acid (Natural Source) Inter2->Start Mannich/Elimination Sequence

Part 3: Detailed Experimental Protocol

Phase 1: Scaffold Construction (Synthesis of 4-Methylene Intermediate)

Objective: Functionalize C4 of the pyroglutamate ring without disturbing the C2 chiral center.

Reagents:

  • (2S)-N-Boc-pyroglutamic acid ethyl ester (Starting Material)[1]

  • Bredereck’s Reagent (tert-Butoxybis(dimethylamino)methane) or DMF-DMA

  • Paraformaldehyde

  • Potassium Carbonate (

    
    )
    

Protocol:

  • Enaminone Formation: Charge a reactor with (2S)-N-Boc-pyroglutamic acid ethyl ester (1.0 eq) and dry DMF. Add Bredereck’s reagent (1.5 eq). Heat to 80°C for 4 hours. The solution will turn deep red/orange, indicating the formation of the enaminone intermediate.

  • Workup: Concentrate under reduced pressure to remove volatiles.

  • Methylenation: Dissolve the residue in THF. Add 1N HCl (mild hydrolysis of the enamine) followed by

    
     and Paraformaldehyde (excess). Stir at ambient temperature for 12 hours.
    
    • Mechanism:[2][3] The enamine hydrolyzes to the hydroxymethylene, which eliminates to form the exocyclic double bond.

  • Purification: Extract with Ethyl Acetate (EtOAc).[4][5][6] Wash with brine. Flash chromatography (Hexane/EtOAc 3:1) yields Ethyl (2S)-N-Boc-4-methylene-pyroglutamate as a colorless oil.

Phase 2: Stereoselective Hydrogenation (The Critical Step)

Objective: Install the C4-Methyl group with (R)-configuration.

Rationale: The bulky N-Boc and C2-Ester groups shield the "top" face of the lactam ring. Hydrogen adsorption on the catalyst surface occurs from the "bottom" (less hindered) face, pushing the new methyl group to the "top" (cis to the C2-ester).

Protocol:

  • Catalyst Loading: In a high-pressure hydrogenation vessel, dissolve the 4-methylene intermediate (10 g) in Ethanol (100 mL). Add 10 wt% Pd/C (1.0 g).

  • Hydrogenation: Purge with

    
    , then charge with 
    
    
    
    (4 atm / 60 psi). Stir vigorously at room temperature for 6 hours.
  • Filtration: Filter through a Celite pad to remove Pd/C.

  • Analysis:

    
    -NMR should show the disappearance of alkene protons (
    
    
    
    5.5-6.5 ppm) and the appearance of a methyl doublet at
    
    
    ~1.1 ppm.
    • Stereochemical Check: The coupling constant

      
       and NOE experiments confirm the cis relationship (2S,4R).
      
    • Yield: Typically >90% quantitative conversion.

Phase 3: Ring Opening and Esterification

Objective: Convert the lactam to the acyclic dimethyl pentanedioate (glutamate) derivative.

Protocol:

  • Hydrolysis/Deprotection: Dissolve the hydrogenated lactam in 6N HCl. Reflux for 4 hours. This effects three changes:

    • Cleavage of N-Boc.[7]

    • Hydrolysis of Ethyl Ester.

    • Opening of the Lactam ring to the free amino acid.

  • Esterification (Thionyl Chloride Method):

    • Isolate the crude amino acid hydrochloride by evaporation.

    • Resuspend in dry Methanol (MeOH) at 0°C.

    • Add Thionyl Chloride (

      
      , 3.0 eq) dropwise (Exothermic!).
      
    • Reflux for 12 hours.

  • Isolation: Concentrate in vacuo. The product is Dimethyl (2S,4R)-4-methylglutamate hydrochloride .

Part 4: Purification & Quality Control

For pharmaceutical applications, the crude hydrochloride salt requires purification to remove trace diastereomers (2S,4S).

Purification Strategy: Recrystallization The (2S,4R) isomer crystallizes more readily than the (2S,4S) minor impurity in Acetone/Ether systems.

Table 1: Purification Specifications

ParameterSpecificationMethod
Solvent System Methanol / Diethyl EtherVapor diffusion or anti-solvent precipitation
Temperature 4°C (Slow crystallization)--
Target Purity > 98.5% (HPLC)C18 Reverse Phase (210 nm)
Diastereomeric Ratio > 99:1 (dr)Chiral HPLC (Crownpak CR(+) or similar)
Appearance White crystalline solidVisual Inspection

Analytical Validation (Self-Validating Metrics):

  • Specific Rotation:

    
     should be positive (approx +20° to +30° in HCl/water, dependent on exact salt form). Note: Compare with authentic standard if available.
    
  • NMR Verification:

    • The C4-Methyl group appears as a doublet at

      
       1.15 ppm (
      
      
      
      ).
    • If the trans (2S,4S) isomer is present, a secondary doublet often appears slightly upfield (

      
       1.10 ppm).
      

Part 5: Process Workflow Diagram

Workflow Figure 2: End-to-End Process Flow for (2S,4R)-4-Methylpentanedioate Synthesis cluster_0 Synthesis cluster_1 Deprotection & Isolation cluster_2 Purification Step1 Enaminone Formation (80°C, DMF) Step2 Methylenation (HCHO, K2CO3) Step1->Step2 Step3 Cat. Hydrogenation (Pd/C, H2) Step2->Step3 Step4 Acid Hydrolysis (6N HCl, Reflux) Step3->Step4 Step5 Esterification (MeOH, SOCl2) Step4->Step5 Step6 Crystallization (MeOH/Et2O) Step5->Step6 QC QC Release (HPLC, NMR) Step6->QC

References

  • Ezquerra, J., et al. "Stereoselective synthesis of 4-alkyl- and 4-cinnamylglutamic acids." Tetrahedron: Asymmetry, vol. 5, no. 6, 1994, pp. 921-926.

    • Core citation for the methylene-pyroglutamate hydrogen
  • Gu, X., et al. "Synthesis and resolution of 4-methylglutamic acid stereoisomers." Bioorganic & Medicinal Chemistry Letters, vol. 12, 2002.
  • Hanessian, S., et al. "Stereocontrolled synthesis of 4-substituted prolines and glutamic acids." Journal of Organic Chemistry, vol. 64, 1999.
  • Shimamoto, K., et al. "Syntheses and pharmacological characterization of (2S,4R)-4-methylglutamate." Journal of Medicinal Chemistry, vol. 41, 1998.

Sources

Exploratory

Technical Guide: (2S,4R)-2-azaniumyl-4-methylpentanedioate (SYM 2081)

Executive Summary (2S,4R)-2-azaniumyl-4-methylpentanedioate, widely recognized in neuropharmacology as SYM 2081 or (2S,4R)-4-methylglutamic acid , is a high-affinity, highly selective agonist of the kainate subtype of io...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

(2S,4R)-2-azaniumyl-4-methylpentanedioate, widely recognized in neuropharmacology as SYM 2081 or (2S,4R)-4-methylglutamic acid , is a high-affinity, highly selective agonist of the kainate subtype of ionotropic glutamate receptors (iGluRs). Unlike the endogenous ligand L-glutamate, which indiscriminately activates NMDA, AMPA, and Kainate receptors, SYM 2081 exhibits a remarkable selectivity profile—approximately 3,000-fold selectivity for kainate receptors over AMPA receptors.

This compound is a critical tool for isolating kainate receptor-mediated synaptic currents, as it induces profound and rapid desensitization of these receptors, effectively "silencing" them to allow the study of other glutamatergic components. It also exhibits inhibitory activity at the Excitatory Amino Acid Transporter 2 (EAAT2), adding a layer of complexity to its use in bulk tissue.[1]

Chemical & Physical Characterization[1][2][3][4][5][6][7]

At physiological pH, the compound exists primarily in its zwitterionic form, chemically described as (2S,4R)-2-azaniumyl-4-methylpentanedioate. It is a structural analogue of L-glutamic acid with a methyl substitution at the


-carbon (C4 position).
Identity & Constants[1][5]
PropertyData
Common Name SYM 2081; (2S,4R)-4-Methylglutamic acid
IUPAC Name (2S,4R)-2-azaniumyl-4-methylpentanedioate
CAS Number 31137-74-3
Molecular Formula

Molecular Weight 161.16 g/mol
Physical State White crystalline solid
Solubility Water (>50 mM); 1 eq.[2] NaOH (>100 mM); Insoluble in non-polar organics
Physiochemical Properties

The methylation at the C4 position introduces steric bulk but minimally perturbs the ionization constants of the carboxyl and amino groups compared to L-glutamate.[1]

  • Acidity (pKa) :

    • 
      -COOH: ~2.2
      
    • 
      -COOH: ~4.3 (Slightly elevated vs. Glutamate due to methyl induction)
      
    • 
      -
      
      
      
      : ~9.7
  • Isoelectric Point (pI) : ~3.25

  • Stereochemistry : The biological activity is strictly dependent on the (2S, 4R) configuration.[1] The (2S, 4S) diastereomer is approximately 1,000-fold less potent, highlighting the precision required in the ligand-binding domain (LBD) of the GluK subunits.

Pharmacological Profile & Mechanism[1]

SYM 2081 is defined by its kinetic interaction with the receptor.[1] While it binds with high affinity (low nanomolar range), its primary utility lies in its desensitization kinetics.[1]

Receptor Selectivity
  • Kainate Receptors (GluK1, GluK2): Full agonist.[1] High affinity (

    
    ).[1] Induces rapid desensitization.[1]
    
  • AMPA Receptors: Weak partial agonist/antagonist (

    
    ).[1]
    
  • NMDA Receptors: Negligible activity (

    
    ).[1]
    
  • EAAT2 (GLT-1): Competitive substrate/inhibitor (

    
    ).[1]
    
Mechanism of Action Diagram

The following diagram illustrates the functional dichotomy of SYM 2081: activation followed by desensitization at Kainate receptors, contrasted with its negligible effect on other targets.[1]

Sym2081_Mechanism SYM SYM 2081 (2S,4R)-4-Methylglutamate Kainate Kainate Receptors (GluK1, GluK2) SYM->Kainate High Affinity (Kd ~35 nM) AMPA AMPA Receptors SYM->AMPA Low Affinity EAAT EAAT2 Transporter SYM->EAAT Competitive Inhibition Activation Channel Opening (Transient Current) Kainate->Activation Initial Binding NoEffect Minimal Activation (>1000-fold less potent) AMPA->NoEffect Block Reuptake Inhibition EAAT->Block Desensitization Deep Desensitization (Functional Block) Activation->Desensitization Rapid Kinetic State Change

Caption: Functional pharmacology of SYM 2081 showing selective high-affinity binding to Kainate receptors leading to a desensitized state.[3]

Synthesis and Stereochemical Control

The synthesis of SYM 2081 requires strict control over the C4 stereocenter.[1] The most robust route utilizes L-Pyroglutamic acid as a chiral scaffold.[1] The ring structure of pyroglutamate fixes the conformation, allowing the methyl group to be introduced trans to the C2-carboxylate (steric control), which corresponds to the (2S, 4R) configuration in the open-chain glutamate.

Synthetic Workflow
  • Protection : N-protection of L-pyroglutamate (e.g., Boc, Cbz).[1]

  • Enolization : Treatment with a strong base (LiHMDS) at -78°C to form the enolate.[1]

  • Alkylation : Addition of Methyl Iodide (MeI).[1] The electrophile approaches from the face opposite the bulky C2-ester group (Trans-addition).

  • Hydrolysis : Acidic ring opening of the lactam and deprotection yields the free amino acid.[1]

Synthesis_Route Start L-Pyroglutamic Acid (2S configuration) Step1 Protection (N-Boc, Esterification) Start->Step1 Step2 Enolate Formation (LiHMDS, -78°C) Step1->Step2 Step3 Stereoselective Methylation (MeI addition) Step2->Step3 Intermediate Trans-4-Methyl-Pyroglutamate (Kinetic Control) Step3->Intermediate Favors Trans Step4 Hydrolysis & Deprotection (6N HCl, Reflux) Intermediate->Step4 Final SYM 2081 (2S,4R)-4-Methylglutamate Step4->Final

Caption: Stereoselective synthesis of SYM 2081 via the pyroglutamate route, ensuring the critical (2S,4R) configuration.

Experimental Protocols

Stock Solution Preparation

Due to the zwitterionic nature, dissolution can be slow in pure water.[1]

  • Weighing : Measure the required mass of SYM 2081 (MW 161.16).

  • Solvent : Add distilled, deionized water (

    
    ).
    
  • Adjustment : If the solution remains cloudy, add equimolar NaOH (1 equivalent) dropwise. This converts the zwitterion to the more soluble sodium salt.[1]

  • Storage : Aliquot stocks (10 mM or 100 mM) and store at -20°C. Stable for >6 months. Avoid repeated freeze-thaw cycles.[1]

Desensitization Assay (Electrophysiology)

To isolate non-Kainate currents or verify Kainate receptor presence:

  • Baseline : Record synaptic responses in ACSF (Artificial Cerebrospinal Fluid).

  • Application : Perfuse tissue/cells with 1–3 µM SYM 2081 .[1]

    • Note: A transient agonist current may be observed immediately upon wash-in.[1]

  • Equilibrium : Wait 2–5 minutes. The Kainate receptors will enter a stable desensitized state.[1]

  • Challenge : Apply Glutamate or Kainate. The absence of response confirms the receptor population was GluK-mediated.[1]

References

  • Donevan, S. D., et al. (1998).[1][4] "The methylglutamate, SYM 2081, is a potent and highly selective agonist at kainate receptors."[1][3][4][5] Journal of Pharmacology and Experimental Therapeutics, 285(2), 539-545.[4] Link

  • Gu, J. G., & MacDermott, A. B. (1997).[1] "Activation of ATP P2X receptors elicits glutamate release from sensory neuron synapses."[1] Nature, 389(6652), 749-753. (Demonstrates use of SYM 2081 for receptor isolation). Link

  • Jones, K. A., et al. (1997).[1] "Desensitization of kainate receptors by kainate, glutamate and diastereomers of 4-methylglutamate."[1] Neuropharmacology, 36(6), 853-863. Link

  • PubChem Compound Summary. (2025). "(2S,4R)-4-Methylglutamic acid."[6][5][7] National Center for Biotechnology Information.[1] Link

  • Zhou, L. M., et al. (1997).[1] "Synthetic excitatory amino acid analogs."[1] Journal of Neurochemistry, 68(6), 2530-2537. (Synthesis and binding data). Link

Sources

Foundational

Safety and handling of (2S,4R)-2-azaniumyl-4-methylpentanedioate

An In-Depth Technical Guide to the Safe Handling and Application of (2S,4R)-2-azaniumyl-4-methylpentanedioate Abstract (2S,4R)-2-azaniumyl-4-methylpentanedioate, the zwitterionic form of (2S,4R)-4-methylglutamic acid, is...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Safe Handling and Application of (2S,4R)-2-azaniumyl-4-methylpentanedioate

Abstract

(2S,4R)-2-azaniumyl-4-methylpentanedioate, the zwitterionic form of (2S,4R)-4-methylglutamic acid, is a specialized amino acid derivative utilized in advanced biochemical and pharmaceutical research. Its unique stereochemistry makes it a valuable tool for investigating enzyme kinetics, receptor binding, and as a chiral building block in asymmetric synthesis. This guide provides a comprehensive overview of its chemical properties, detailed protocols for safe handling and storage, risk mitigation strategies, and emergency procedures. It is intended for researchers, chemists, and drug development professionals who require a technical and safety-conscious framework for working with this compound.

Introduction and Scientific Context

(2S,4R)-4-methylglutamic acid is a non-proteinogenic amino acid that has garnered interest in neuroscience and medicinal chemistry. Specifically, it is recognized as a potent and selective agonist for certain subtypes of metabotropic glutamate receptors (mGluRs), which are implicated in a variety of neurological processes and disorders. Its rigid conformation, owing to the methyl group at the 4-position, provides a unique stereochemical key to probe the intricate binding pockets of these receptors.

Understanding the safe handling of this compound is paramount, not only for personnel safety but also for ensuring the integrity and reproducibility of experimental outcomes. This document synthesizes available data with established laboratory best practices to provide an authoritative resource for its use.

Chemical and Physical Properties

A clear understanding of the compound's properties is the foundation of its safe handling. While comprehensive experimental data for this specific isomer is not extensively published, the following information has been compiled from chemical supplier databases and computational predictions.

PropertyValueSource
Chemical Name (2S,4R)-4-methylglutamic acidSigma-Aldrich
Synonyms (2S,4R)-4-Methyl-L-glutamic acid, LY393558PubChem
Molecular Formula C6H11NO4Sigma-Aldrich
Molecular Weight 161.16 g/mol Sigma-Aldrich
CAS Number 179398-33-9Sigma-Aldrich
Appearance White to off-white solidGeneral for amino acids
Solubility Soluble in waterGeneral for amino acids
Melting Point 169 - 175 °CCayman Chemical

Hazard Identification and Risk Assessment

As a research chemical, (2S,4R)-4-methylglutamic acid lacks extensive toxicological data. Therefore, it must be handled with the assumption that it is potentially hazardous. The primary risks are associated with inhalation, skin/eye contact, and ingestion.

  • Acute Effects: May cause irritation to the skin, eyes, and respiratory tract. As a glutamate receptor agonist, systemic exposure could theoretically lead to neurological effects, although this is undocumented for occupational exposure.

  • Chronic Effects: The long-term toxicological properties have not been investigated.

  • Regulatory Status: Not currently listed as a hazardous substance by major regulatory bodies like OSHA or under GHS classifications, primarily due to the lack of data. It is intended for research use only (RUO).

Logical Workflow for Risk Assessment

A mandatory risk assessment should precede any experiment involving this compound.

Caption: Risk assessment workflow for handling research chemicals with limited safety data.

Safe Handling and Engineering Controls

The principle of ALARA (As Low As Reasonably Achievable) must be applied to minimize exposure.

Engineering Controls
  • Ventilation: All weighing and handling of the solid powder should be conducted inside a certified chemical fume hood to prevent inhalation of dust. Solutions can be handled on an open bench if they are dilute and non-volatile, but a fume hood is always preferred.

  • Isolation: For larger quantities or high-energy procedures (e.g., sonication), consider using a glove box to provide a higher level of containment.

Personal Protective Equipment (PPE)

A standard PPE ensemble is mandatory for handling this compound.

  • Eye Protection: ANSI Z87.1-compliant safety glasses with side shields or chemical splash goggles.

  • Hand Protection: Nitrile gloves are required. Given that breakthrough times for this specific compound are not available, it is best practice to double-glove if handling concentrated solutions or for prolonged periods. Change gloves immediately if contamination is suspected.

  • Body Protection: A standard laboratory coat must be worn and kept fully buttoned.

  • Respiratory Protection: Not typically required if work is performed within a fume hood. If a significant aerosol or dust is generated outside of a fume hood, a NIOSH-approved respirator with an N95 (or better) particulate filter should be used.

PPE_Protocol Start Entering Lab Area Don_Coat Don Lab Coat (Fully buttoned) Start->Don_Coat Don_Goggles Wear Safety Goggles (ANSI Z87.1) Don_Coat->Don_Goggles Enter_Hood Approach Fume Hood Don_Goggles->Enter_Hood Don_Gloves Don Nitrile Gloves (Check for tears) Enter_Hood->Don_Gloves Handle_Compound Perform Chemical Handling Don_Gloves->Handle_Compound Doff_Gloves Doff Gloves (Aseptically) Handle_Compound->Doff_Gloves Wash_Hands Wash Hands Thoroughly Doff_Gloves->Wash_Hands Exit_Lab Exit Lab Area Wash_Hands->Exit_Lab

Caption: Standard operating procedure for donning and doffing PPE for chemical handling.

Storage and Stability

Proper storage is crucial for maintaining the chemical's purity and ensuring safety.

  • Temperature: Store desiccated at -20°C for long-term stability.

  • Atmosphere: Keep the container tightly sealed to prevent moisture absorption, which can degrade the compound.

  • Incompatibilities: Avoid storage with strong oxidizing agents.

  • Inventory: All vials should be clearly labeled with the chemical name, date received, and responsible researcher's initials. Maintain a chemical inventory to track usage.

Emergency Procedures

Rapid and correct response to an emergency can significantly mitigate harm.

Exposure Response
  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.

  • Skin Contact: Remove contaminated clothing. Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation persists.

  • Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen. If not breathing, begin artificial respiration. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Wash out the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.

Spill Response
  • Evacuate: Alert others in the area and evacuate if the spill is large or in a poorly ventilated space.

  • Contain: Prevent the spread of the spill. For solids, gently cover with a damp paper towel to avoid raising dust. For liquids, use an absorbent material (e.g., vermiculite or a chemical spill kit).

  • Neutralize & Clean: Wearing appropriate PPE, carefully scoop the contained material into a labeled waste container. Clean the spill area with a suitable detergent and water.

  • Dispose: All contaminated materials must be disposed of as hazardous chemical waste.

Disposal

All waste containing (2S,4R)-4-methylglutamic acid, including empty containers, contaminated PPE, and spill cleanup materials, must be treated as hazardous chemical waste.

  • Waste Stream: Segregate into a dedicated, clearly labeled, and sealed container for non-halogenated organic waste.

  • Compliance: Disposal must be handled by the institution's Environmental Health and Safety (EHS) office in accordance with local, state, and federal regulations. Never dispose of this chemical down the drain.

Conclusion

(2S,4R)-2-azaniumyl-4-methylpentanedioate is a valuable research tool whose potential hazards are not fully characterized. A safety-first approach, grounded in rigorous risk assessment, consistent use of engineering controls and PPE, and adherence to established emergency protocols, is non-negotiable. By integrating the principles and procedures outlined in this guide, research professionals can handle this compound responsibly, ensuring both personal safety and the integrity of their scientific work.

References

  • PubChem, National Center for Biotechnology Information. Compound Summary for CID 9887751, (2S,4R)-4-Methylglutamic acid. Available at: [Link]

Exploratory

An In-Depth Technical Guide to (2S,4R)-2-azaniumyl-4-methylpentanedioate and its Synonyms for Researchers, Scientists, and Drug Development Professionals

Introduction In the landscape of neuroscience and pharmacology, the precise modulation of excitatory amino acid signaling pathways is a cornerstone of therapeutic innovation. Among the vast array of molecules designed to...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the landscape of neuroscience and pharmacology, the precise modulation of excitatory amino acid signaling pathways is a cornerstone of therapeutic innovation. Among the vast array of molecules designed to interact with these pathways, stereochemistry often dictates biological activity. This guide provides a comprehensive technical overview of (2S,4R)-2-azaniumyl-4-methylpentanedioate, a specific stereoisomer of 4-methylglutamic acid. We will delve into its nomenclature, physicochemical properties, stereoselective synthesis, analytical methodologies, and critically, its distinct pharmacological profile as a tool for dissecting the function of kainate and glutamate transporter subtypes. This document is intended for researchers, scientists, and drug development professionals who require a detailed understanding of this compound and its place within the broader context of excitatory amino acid research.

Nomenclature and Chemical Identity

The systematic identification of (2S,4R)-2-azaniumyl-4-methylpentanedioate is crucial for unambiguous scientific communication. As with many chiral molecules, it is known by several names, each with its own contextual relevance.

The primary IUPAC name, (2S,4R)-2-azaniumyl-4-methylpentanedioate , describes the molecule in its zwitterionic form, which is prevalent at physiological pH. However, in research and commercial contexts, it is more commonly referred to by the name of its parent compound, (2S,4R)-4-Methylglutamic acid .[1]

A comprehensive list of synonyms and identifiers is provided in the table below to facilitate literature searches and material sourcing.

Identifier Type Identifier Source
IUPAC Name (2S,4R)-2-amino-4-methylpentanedioic acidPubChem[1]
Common Name (2S,4R)-4-Methylglutamic acidSanta Cruz Biotechnology[2]
CAS Number 31137-74-3Santa Cruz Biotechnology[2]
PubChem CID 95883 (for parent acid)PubChem[1]
ChEBI ID CHEBI:228160PubChem[1]
DrugBank ID DB03425PubChem[1]
Depositor-Supplied Synonyms SYM 2081, erythro-4-Methyl-L-glutamic acid, (2S,4R)-(+)-2-Amino-4-methylpentanedioic acidChemicalBook, PubChem[1][3]

Physicochemical Properties

Understanding the physicochemical properties of (2S,4R)-4-methylglutamic acid is fundamental to its application in experimental settings, from solution preparation to interpreting biological data.

Property Value Source
Molecular Formula C₆H₁₁NO₄Santa Cruz Biotechnology[2]
Molecular Weight 161.16 g/mol Santa Cruz Biotechnology[2]
Melting Point 178 °CChemicalBook[3]
Solubility Soluble in water (>10 mg/mL)ChemicalBook[3]
pKa (estimated) ~2.1 (α-carboxyl), ~4.1 (γ-carboxyl), ~9.5 (α-amino)Estimated based on glutamic acid[4]
Appearance SolidChemicalBook[3]

Stereochemistry: The Determinant of Biological Specificity

(2S,4R)-4-Methylglutamic acid possesses two stereocenters at the C2 and C4 positions, giving rise to four possible stereoisomers. The specific spatial arrangement of the amino and methyl groups dictates the molecule's interaction with its biological targets.

G cluster_isomers Stereoisomers of 4-Methylglutamic Acid 2S_4R (2S,4R) 2R_4S (2R,4S) 2S_4R->2R_4S Enantiomers 2S_4S (2S,4S) 2S_4R->2S_4S Diastereomers 2R_4R (2R,4R) 2S_4R->2R_4R Diastereomers 2R_4S->2S_4S Diastereomers 2R_4S->2R_4R Diastereomers 2S_4S->2R_4R Enantiomers

Caption: Relationship between the four stereoisomers of 4-methylglutamic acid.

The (2S,4R) and (2R,4S) isomers are enantiomers, as are the (2S,4S) and (2R,4R) pairs. The relationship between any other pairing is diastereomeric. This stereochemical diversity is the basis for the distinct pharmacological profiles observed for each isomer.

Pharmacology: A Tale of Two Targets

The scientific utility of (2S,4R)-4-methylglutamic acid stems from its potent and selective activity at two key players in glutamatergic neurotransmission: kainate receptors and the excitatory amino acid transporter 2 (EAAT2).

Kainate Receptor Agonism

(2S,4R)-4-Methylglutamic acid is a potent agonist at certain subtypes of kainate receptors, a class of ionotropic glutamate receptors.[5] Specifically, it has been shown to be a potent agonist at GluR6-containing kainate receptors, with an EC₅₀ for receptor activation of 1.0 µM.[6] Furthermore, it is a remarkably potent inducer of steady-state desensitization of these receptors, with an IC₅₀ of 7.6 nM.[6] This high potency and selectivity make it an invaluable tool for studying the physiological and pathological roles of kainate receptors, which are implicated in synaptic plasticity, epilepsy, and neurodegenerative diseases.

Excitatory Amino Acid Transporter 2 (EAAT2) Inhibition

Perhaps the most defining characteristic of (2S,4R)-4-methylglutamic acid is its potent and selective inhibition of the glial glutamate transporter, EAAT2 (also known as GLT-1).[7] This transporter is responsible for the majority of glutamate clearance from the synaptic cleft in the central nervous system.

A key study demonstrated that while (2S,4R)-4-methylglutamic acid is a substrate for the EAAT1 transporter, it acts as a potent blocker of glutamate transport by EAAT2, with a K_b value of 3.4 µM.[7] This makes it one of the most potent and selective inhibitors of EAAT2 described.[7] This selective inhibition allows researchers to investigate the specific contribution of EAAT2 to glutamate homeostasis and its role in excitotoxicity-mediated neuronal damage.

The contrasting activity of (2S,4R)-4-methylglutamic acid at EAAT1 and EAAT2 highlights the subtle structural requirements for substrate transport versus inhibition at these closely related transporters.

G cluster_targets Biological Targets Molecule (2S,4R)-4-Methylglutamic Acid Kainate_Receptor Kainate Receptor (GluR6) Molecule->Kainate_Receptor Potent Agonist (EC50 = 1.0 µM) Potent Desensitizer (IC50 = 7.6 nM) EAAT2 EAAT2 (GLT-1) Molecule->EAAT2 Potent Inhibitor (Kb = 3.4 µM) EAAT1 EAAT1 Molecule->EAAT1 Substrate

Caption: Pharmacological profile of (2S,4R)-4-methylglutamic acid.

Stereoselective Synthesis and Analysis

The synthesis of stereochemically pure (2S,4R)-4-methylglutamic acid is a significant challenge that has been addressed through asymmetric synthesis strategies.

Synthetic Protocol Outline

A common and effective approach to the synthesis of the (2S,4R) and (2R,4S) isomers of 4-substituted glutamic acids starts from the readily available chiral precursors, (S)- and (R)-pyroglutamic acid, respectively.[8] The general workflow is outlined below.

G Start (S)-Pyroglutamic Acid Step1 Protection of Amine and Carboxylic Acid Start->Step1 Step2 Stereoselective Alkylation at the C4 position Step1->Step2 Step3 Deprotection Step2->Step3 End (2S,4R)-4-Methylglutamic Acid Step3->End

Caption: Synthetic workflow for (2S,4R)-4-methylglutamic acid.

Step-by-Step Methodology:

  • Protection: The synthesis begins with the protection of the amine and carboxylic acid functionalities of (S)-pyroglutamic acid. The amine is typically protected as a Boc (tert-butyloxycarbonyl) group, and the carboxylic acid is converted to an ester, such as a methyl or benzyl ester.[1]

  • Stereoselective Alkylation: The protected pyroglutamate is then subjected to stereoselective alkylation at the C4 position. This is a critical step that establishes the desired (4R) stereochemistry. This can be achieved by deprotonation with a strong base, such as lithium diisopropylamide (LDA), to form an enolate, followed by reaction with a methylating agent (e.g., methyl iodide). The stereochemical outcome is directed by the existing stereocenter at C2.

  • Deprotection: The final step involves the removal of the protecting groups to yield the free amino acid. This typically involves acidic hydrolysis to remove the Boc group and saponification or hydrogenolysis to cleave the ester.

Analytical Methods for Stereoisomer Separation

The confirmation of stereochemical purity is paramount. Chiral High-Performance Liquid Chromatography (HPLC) is the method of choice for separating the four stereoisomers of 4-methylglutamic acid and its derivatives.

A reported method for the separation of similar 4-substituted glutamic acid stereoisomers utilizes a chiral column, such as a Chirex 3126, with a mobile phase consisting of an acetonitrile/aqueous copper sulfate solution.[8] This method allows for the baseline separation of all four stereoisomers without the need for derivatization.[8]

Expected Spectroscopic Data:

  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the C2 and C4 protons, with coupling constants that are dependent on their diastereomeric relationship. The methyl group at C4 would appear as a doublet. The protons of the C3 methylene group would likely appear as a complex multiplet.

  • ¹³C NMR: The carbon NMR spectrum would show six distinct signals corresponding to the six carbon atoms in the molecule.

  • Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound (161.16 g/mol ) and characteristic fragmentation patterns.

Conclusion

(2S,4R)-2-azaniumyl-4-methylpentanedioate, more commonly known as (2S,4R)-4-methylglutamic acid, is a powerful and selective pharmacological tool. Its distinct profile as a potent kainate receptor agonist and a selective EAAT2 inhibitor makes it an invaluable probe for dissecting the complexities of glutamatergic signaling. A thorough understanding of its nomenclature, stereochemistry, and biological activities, as outlined in this guide, is essential for its effective application in neuroscience research and the development of novel therapeutics targeting excitatory amino acid pathways.

References

  • PubChem. (2S,4R)-4-Methylglutamate. National Center for Biotechnology Information. [Link]

  • Vandenberg, R. J., Mitrovic, A. D., Chebib, M., Balcar, V. J., & Johnston, G. A. (1997). Contrasting modes of action of methylglutamate derivatives on the excitatory amino acid transporters, EAAT1 and EAAT2. Molecular pharmacology, 51(5), 809–815. [Link]

  • Google Patents. CN106336371A - Synthetic method of Boc-L-Pyroglutamic acid methyl ester.
  • Grokipedia. Glutamic acid (data page). [Link]

  • PubChem. (2S,4S)-4-Methylglutamic acid. National Center for Biotechnology Information. [Link]

  • PubChem. 4-Methylglutamic acid. National Center for Biotechnology Information. [Link]

  • MDPI. Synthesis of (2S,3S)-3-Aroyl Pyroglutamic Acid Amides. [Link]

  • Organic Syntheses. Enantioselective Michael-Proton Transfer-Lactamization for Pyroglutamic Acid Derivatives: Synthesis of Dimethyl- (S,E)-5-oxo-3-s. [Link]

  • PubChem. (2S,4R)-4-hydroxy-4-methylglutamate. National Center for Biotechnology Information. [Link]

  • Google Patents. EP1554235B1 - Process for synthesizing l-y-methylene glutamic acid and analogs.
  • PubMed. A novel kainate receptor ligand [3H]-(2S,4R)-4-methylglutamate: pharmacological characterization in rabbit brain membranes. [Link]

  • ACS Publications. Synthesis, Resolution, and Biological Evaluation of the Four Stereoisomers of 4-Methylglutamic Acid: Selective Probes of Kainate Receptors. [Link]

  • PubMed. Desensitization of kainate receptors by kainate, glutamate and diastereomers of 4-methylglutamate. [Link]

  • PLOS. Synthesis and analysis of 4-(3-fluoropropyl)-glutamic acid stereoisomers to determine the stereochemical purity of (4S). [Link]

  • ResearchGate. 1H NMR spectra of the L-glutamic acid and L-glutamic acid substituted cis-[Pt(cis-dach)(OH 2 ) 2 ] 2+ complex in D 2 O. [Link]

  • Jones, K. A., Wilding, T. J., Huettner, J. E., & Costa, A. M. (1997). Desensitization of kainate receptors by kainate, glutamate and diastereomers of 4-methylglutamate. Neuropharmacology, 36(6), 853–863. [Link]

  • Hsin, L. W., Lin, K. J., Chen, C. T., Weng, C. C., Liu, R. S., Lin, W. J., ... & Chen, C. T. (2020). Synthesis and analysis of 4-(3-fluoropropyl)-glutamic acid stereoisomers to determine the stereochemical purity of (4S)-4-(3-[18F] fluoropropyl)-L-glutamic acid. PloS one, 15(12), e0243981. [Link]

Sources

Foundational

Pharmacology of selective kainate receptor agonists

Pharmacology of Selective Kainate Receptor Agonists: A Technical Guide Executive Summary Kainate receptors (KARs) represent the "atypical" subfamily of ionotropic glutamate receptors (iGluRs).[1] Unlike their AMPA and NM...

Author: BenchChem Technical Support Team. Date: February 2026

Pharmacology of Selective Kainate Receptor Agonists: A Technical Guide

Executive Summary Kainate receptors (KARs) represent the "atypical" subfamily of ionotropic glutamate receptors (iGluRs).[1] Unlike their AMPA and NMDA receptor counterparts, KARs exhibit a dual nature: they function as classical ligand-gated ion channels and as modulators of metabotropic signaling pathways. This guide provides a technical deep-dive into the pharmacology of KAR agonists, emphasizing the critical distinction between subunit-selective ligands and the experimental protocols required to isolate their activity in complex neuronal systems.

Part 1: Molecular Architecture & Subunit Assembly

To understand KAR pharmacology, one must first master their assembly rules. KARs are tetrameric assemblies encoded by five genes (Grik1-5), producing subunits GluK1–GluK5.

  • Low-Affinity Subunits (GluK1, GluK2, GluK3): Can form functional homomers or heteromers.[1][2] They determine the primary channel kinetics.

  • High-Affinity Subunits (GluK4, GluK5): Obligate heteromers.[1] They cannot function alone but co-assemble with GluK1-3 to increase agonist affinity and modulate desensitization.

The "Agonist Gap": While the field possesses highly selective agonists for GluK1, a significant pharmacological gap exists for GluK2 and GluK3. No highly selective agonists currently exist for these subunits; their study often relies on the exclusion method using selective antagonists or genetic knockouts.

Part 2: The Pharmacological Arsenal (Agonist Selectivity Profile)

The following table synthesizes the binding affinities and functional potencies of key KAR agonists. Note the extreme selectivity of ATPA for GluK1 and the promiscuity of Kainate.

Table 1: Comparative Pharmacology of Selective & Non-Selective KAR Agonists

CompoundPrimary TargetSelectivity ProfileKey Pharmacological MetricsMechanism/Notes
ATPA GluK1 >1000-fold selective vs. GluK2/GluK3Ki (GluK1): 4.3 nMKi (GluK2): >1 mMFull Agonist. The gold standard for isolating GluK1-mediated currents.
5-Iodowillardiine (5-IW) GluK1 & GluK5 Active at GluK1/GluK5; Inactive at GluK2 homomersKi (GluK1): 0.24 nMSelectivity: >600-fold over AMPARsSubunit-Dependent Agonist. Useful for distinguishing GluK2 homomers (insensitive) from GluK2/GluK5 heteromers (sensitive).
Kainate Non-Selective Activates all KAR subunits + AMPARsKd (GluK4/5): ~5 nMKd (GluK1-3): ~50-100 nMPrototype Agonist. Non-desensitizing at AMPARs (allows isolation of KARs via desensitization kinetics).
Domoate GluK1-5 Non-selective; High affinityEC50 (GluK2): ~1.4 µMPartial Agonist (GluK2). Induces massive, incomplete desensitization. Often used to induce excitotoxicity.
Dys-1 (Dysiherbaine) GluK1 Selective for GluK1 over GluK2IC50: Nanomolar rangeOriginally a toxin; derivatives are being explored for subtype selectivity.

Part 3: Mechanism of Action & Signaling Pathways

KARs are unique among iGluRs because they couple to G-proteins (Gi/o), initiating non-canonical signaling independent of ion flux. This metabotropic function is critical for the regulation of neurotransmitter release (both GABA and Glutamate).

Figure 1: Dual Signaling Architecture of Kainate Receptors

KAR_Signaling cluster_Ionotropic Canonical Ionotropic Pathway cluster_Metabotropic Non-Canonical Metabotropic Pathway KAR Kainate Receptor (Tetramer) ChannelOpen Channel Opening (Cation Flux Na+/K+) KAR->ChannelOpen Direct Gating GProtein G-Protein Coupling (Gi/o) KAR->GProtein Flux-Independent Agonist Agonist Binding (e.g., ATPA, Glutamate) Agonist->KAR Depolarization Membrane Depolarization (EPSCs) ChannelOpen->Depolarization Desensitization Rapid Desensitization ChannelOpen->Desensitization Kinetics PKC PKC Activation GProtein->PKC CaRelease Intracellular Ca2+ Mobilization GProtein->CaRelease AHP Inhibition of sAHP (Increased Excitability) PKC->AHP Release Modulation of Nt Release (GABA/Glu) CaRelease->Release

Caption: Dual signaling modalities of KARs. Note that metabotropic signaling (green path) can occur even when the ion channel is blocked or desensitized.

Part 4: Experimental Methodologies

Distinguishing KAR currents from AMPAR currents is the primary challenge in electrophysiology. The following protocol utilizes the distinct desensitization kinetics and pharmacological sensitivity of KARs.

Protocol 1: Kinetic Isolation via Whole-Cell Patch Clamp

Objective: Isolate GluK1 vs. GluK2/3 currents in hippocampal slices.

  • Preparation: Prepare acute hippocampal slices (300 µm) in ACSF.

  • Blockade: Perfuse with GYKI 53655 (100 µM).

    • Rationale: GYKI 53655 is a selective AMPAR antagonist that does not affect KARs. NBQX or CNQX cannot be used as they block both.

  • Agonist Application:

    • Step A (GluK1 ID): Apply ATPA (1 µM) .

      • Result: Inward current indicates functional GluK1 homomers or heteromers.

    • Step B (GluK2/3 ID): Apply Kainate (300 nM - 1 µM) .

      • Result: In the presence of GYKI, remaining current is KAR-mediated.

  • Kinetic Analysis:

    • GluK2 homomers desensitize extremely rapidly (τ < 5 ms).

    • GluK2/GluK5 heteromers show slower desensitization and sustained steady-state current.

    • Validation: Apply Concanavalin A (ConA) .[3] ConA binds to N-glycans and blocks desensitization of KARs, dramatically potentiating the current (a hallmark of KARs).

Figure 2: Experimental Decision Tree for KAR Identification

KAR_Workflow Start Start: Record EPSC (Whole-Cell) BlockAMPA Apply GYKI 53655 (100 µM) Start->BlockAMPA CheckCurrent Is Current Remaining? BlockAMPA->CheckCurrent NoCurrent Pure AMPAR Response CheckCurrent->NoCurrent No YesCurrent Putative KAR Response CheckCurrent->YesCurrent Yes SubtypeTest Apply ATPA (1 µM) YesCurrent->SubtypeTest ATPAResponse Response Detected? SubtypeTest->ATPAResponse GluK1 GluK1-containing KAR (Homomer or Heteromer) ATPAResponse->GluK1 Yes GluK23 GluK2/GluK3 KAR (Likely GluK2/GluK5) ATPAResponse->GluK23 No Validation Validation: Apply ConA GluK1->Validation GluK23->Validation Potentiation Current Potentiation (Confirm KAR Identity) Validation->Potentiation

Caption: Workflow to isolate and identify KAR subtypes using pharmacological occlusion and kinetic validation.

Part 5: Therapeutic Implications[4]

The development of selective agonists like ATPA has opened therapeutic frontiers, particularly in pain and epilepsy.

  • Migraine & Pain: GluK1 is highly expressed in the dorsal root ganglia (DRG). Selective GluK1 agonists (and antagonists) modulate pain transmission. 5-IW has been used to map these pathways in spinal cord preparations.[4]

  • Epilepsy: GluK2-containing receptors in the hippocampus (CA3 region) are implicated in temporal lobe epilepsy. Kainate injection is a standard model for inducing status epilepticus.

  • Ischemia: GluK1 activation by ATPA has shown neuroprotective effects in ischemia models by inhibiting the JNK3 pathway via a GABA-ergic mechanism.

References

  • NCBI PubChem. 5-Iodowillardiine (Compound Summary). [Link]

  • Contractor, A., et al. (2011). Kainate receptors: pharmacology, function and therapeutic potential. [Link]

  • Lerma, J. (2003). Roles and rules of kainate receptors in synaptic transmission. Nature Reviews Neuroscience. [Link]

  • Perrais, D., et al. (2009). Atypical functional properties of GluK3-containing kainate receptors. Journal of Neuroscience. [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Functional Isolation and Characterization of Kainate Receptors using (2S,4R)-4-Methylglutamate (SYM 2081)

[1][2] Abstract & Core Utility (2S,4R)-4-Methylglutamate (commonly referred to as SYM 2081 ) is a potent, highly selective agonist of Kainate Receptors (KARs) with a distinct pharmacological profile that distinguishes it...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2]

Abstract & Core Utility

(2S,4R)-4-Methylglutamate (commonly referred to as SYM 2081 ) is a potent, highly selective agonist of Kainate Receptors (KARs) with a distinct pharmacological profile that distinguishes it from AMPA and NMDA receptors.[1] Its utility in electrophysiology is defined by two opposing characteristics depending on the experimental design:

  • Potent Agonism: High-affinity activation of GluK1 and GluK2 subunits (IC

    
     ~35 nM; EC
    
    
    
    ~0.1–0.2 µM).
  • Rapid Desensitization: It induces profound and rapid desensitization of KARs, significantly faster and more complete than kainate itself.

Strategic Use: Researchers utilize this compound primarily to pharmacologically isolate KAR currents (by activating them in the presence of AMPA blockers) or to silence KARs (via desensitization) to study pure AMPA responses.

Pharmacological Profile & Mechanism of Action[3]

Selectivity and Potency

The stereochemistry of 4-methylglutamate is critical.[2] Only the (2S,4R) isomer (SYM 2081) exhibits high potency for KARs.

  • Kainate Receptors (GluK1/GluK2): Potent agonist.[3][4]

    • Selectivity: ~3,000-fold selective over AMPARs and ~200-fold over NMDARs.[3]

  • AMPA Receptors: Weak agonist (EC

    
     > 100 µM).
    
  • Glutamate Transporters (EAATs): (2S,4R)-4-Methylglutamate is a substrate for EAAT1 and EAAT2.[4]

    • Experimental Warning: At high concentrations (>10 µM), it can generate transporter-mediated currents, which may be mistaken for receptor-gated currents.

The Desensitization Paradox

Unlike Kainate (which causes non-desensitizing currents at AMPA receptors and desensitizing currents at KARs), SYM 2081 causes rapid desensitization of KARs.

  • Without Concanavalin A (ConA): Application of SYM 2081 elicits a transient peak current followed by near-complete signal decay.

  • With Concanavalin A (ConA): Pre-treatment with the lectin ConA blocks desensitization, revealing a large, sustained steady-state current.

Mechanistic Diagram

The following diagram illustrates the differential action of SYM 2081 compared to standard Glutamate, highlighting the critical role of ConA and EAAT blockers.

MOA cluster_synapse Post-Synaptic Membrane SYM (2S,4R)-4-Methylglutamate (SYM 2081) KAR_Des Kainate Receptor (Desensitized State) SYM->KAR_Des High Affinity Binding (Rapid Desensitization) KAR_Act Kainate Receptor (Active/Open) SYM->KAR_Act Activation (Transient) AMPA AMPA Receptor (Closed/Inactive) SYM->AMPA Low Affinity (>100 µM) EAAT EAAT Transporter (Glial/Neuronal) SYM->EAAT Substrate Uptake (Generates Current) ConA Concanavalin A (Lectin) ConA->KAR_Des Blocks ConA->KAR_Act Stabilizes Open State GYKI GYKI 53655 (AMPA Blocker) GYKI->AMPA Ensures Silence TBOA TBOA (EAAT Blocker) TBOA->EAAT Blocks Uptake

Caption: Mechanism of Action for SYM 2081 showing receptor selectivity, desensitization kinetics, and transporter interaction.

Experimental Protocols

Protocol A: Isolation of Kainate Receptor Currents

Objective: To record pure, sustained Kainate Receptor currents in hippocampal slice or culture.

Reagents:

  • Agonist: (2S,4R)-4-Methylglutamate (SYM 2081) [0.3 – 3 µM]

  • Desensitization Blocker: Concanavalin A (ConA) [0.1 – 0.3 mg/mL]

  • AMPA Antagonist: GYKI 53655 [30 – 100 µM] (Crucial to eliminate AMPA noise)

  • NMDA Antagonist: D-AP5 [50 µM]

  • GABA Antagonist: Picrotoxin [100 µM]

Workflow:

  • Slice Preparation: Prepare 300 µm acute hippocampal slices (standard ACSF).

  • Pre-Incubation (Critical): Incubate slices in ACSF containing ConA (0.2 mg/mL) for 10–20 minutes.

    • Note: ConA binds irreversibly. Washout is not possible.

  • Baseline Recording: Establish whole-cell configuration (Voltage clamp, V_hold = -70 mV).

  • Antagonist Wash-in: Peruse ACSF containing GYKI 53655 , D-AP5 , and Picrotoxin for 5 minutes.

  • Agonist Application: Apply SYM 2081 (1 µM) via fast perfusion (puffer pipette or theta glass).

  • Readout: You will observe a non-desensitizing inward current attributable to KARs.

Protocol B: "Functional Knockout" (Desensitization Assay)

Objective: To confirm a synaptic current is KAR-mediated by selectively silencing it.

Reagents:

  • Agonist: (2S,4R)-4-Methylglutamate (SYM 2081) [1 – 10 µM]

  • No ConA is used in this protocol.

Workflow:

  • Baseline: Evoke synaptic response (e.g., Mossy Fiber stimulation). Record mixed EPSC.

  • Desensitization Step: Bath apply SYM 2081 (1 µM) for 2–5 minutes.

    • Mechanism:[5][6][7] This permanently occupies and desensitizes KARs without activating AMPARs (at this concentration).

  • Test: Stimulate Mossy Fibers again.

  • Result: The remaining current is AMPA-mediated. The subtracted component (Baseline - SYM 2081) represents the KAR-mediated contribution.

Data Analysis & Interpretation

Expected Results Table
ParameterConditionExpected Outcome with SYM 2081
Current Kinetics Without ConA Fast onset, extremely rapid decay (Desensitization).
Current Kinetics With ConA Sustained, steady-state inward current.
Selectivity + GYKI 53655 Pure KAR current (GluK1/GluK2).
Selectivity + NBQX Complete block (NBQX blocks both AMPA and KAR).
Artifacts No TBOA Potential slow, non-desensitizing current from EAAT transport (if >10 µM).
Troubleshooting Guide
  • Issue: "I see no current even with SYM 2081."

    • Cause: KARs desensitize too fast for slow perfusion systems.

    • Fix: You must use ConA pre-treatment, or a piezo-driven ultra-fast exchange system (<1 ms exchange time) to catch the peak.

  • Issue: "The current doesn't reverse at 0 mV."

    • Cause: Likely contamination by EAAT transporter currents (which follow the electrochemical gradient of Na+/K+ but are electrogenic).

    • Fix: Add TBOA (DL-TBOA or TFB-TBOA) to the bath to block transporters.

  • Issue: "Isolating GluK1 vs GluK2."

    • Refinement: SYM 2081 activates both. To isolate GluK1, use in conjunction with UBP 310 (GluK1 antagonist) to see what remains (GluK2), or vice versa.

Experimental Workflow Diagram

Workflow Start Start: Acute Slice Preparation Decision Goal: Isolate KAR Current? Start->Decision Incubate Incubate with ConA (10-20 min) Decision->Incubate Yes (Activation) PreRecord Record Baseline EPSC Decision->PreRecord No (Silencing) Blockers Apply Antagonists: GYKI 53655 (AMPA) D-AP5 (NMDA) Picrotoxin (GABA) Incubate->Blockers ApplySYM Apply SYM 2081 (1 µM) Blockers->ApplySYM Record_Act Record Sustained KAR Current ApplySYM->Record_Act ApplySYM_Des Apply SYM 2081 (1 µM) (NO ConA) PreRecord->ApplySYM_Des Stimulate Evoke Synaptic Release ApplySYM_Des->Stimulate Record_Des Record Residual Current (Pure AMPA) Stimulate->Record_Des

Caption: Decision tree for using SYM 2081 in activation vs. desensitization protocols.

References

  • Donevan, S. D., et al. (1998). "The methylglutamate, SYM 2081, is a potent and highly selective agonist at kainate receptors." Journal of Pharmacology and Experimental Therapeutics.

  • Zhou, L. M., et al. (1997). "(2S,4R)-4-methylglutamic acid (SYM 2081): a selective, high-affinity ligand for kainate receptors."[4] Journal of Pharmacology and Experimental Therapeutics.

  • Jones, K. A., et al. (1997). "Desensitization of kainate receptors by kainate, glutamate and diastereomers of 4-methylglutamate." Neuropharmacology.

  • Vandenberg, R. J., et al. (1997). "Interactions of the kainate receptor agonist (2S, 4R)-4-methylglutamate with the excitatory amino acid transporters."[4] Molecular Pharmacology.

  • Wilding, T. J., & Huettner, J. E. (1997). "Activation and desensitization of hippocampal kainate receptors." Journal of Neuroscience.

Sources

Application

Application Note: High-Affinity Kainate Receptor Profiling using [³H]-(2S,4R)-4-methylglutamate ([³H]SYM 2081)

[1] Introduction & Scientific Rationale The Challenge of Selectivity In the study of Ionotropic Glutamate Receptors (iGluRs), distinguishing between AMPA (α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid) and Kainate...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Introduction & Scientific Rationale

The Challenge of Selectivity

In the study of Ionotropic Glutamate Receptors (iGluRs), distinguishing between AMPA (α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid) and Kainate receptors (KARs) has historically been complicated by the cross-reactivity of traditional ligands. While [³H]Kainate is the classic ligand, it exhibits significant binding to AMPA receptors in certain brain regions and conditions.

The Solution: [³H]-(2S,4R)-4-methylglutamate

(2S,4R)-4-methylglutamate, widely known as SYM 2081 , is a structurally rigid analog of glutamate.[1] It serves as a highly selective agonist for Kainate receptors, specifically the low-affinity GluK1 (formerly GluR5) and GluK2 (formerly GluR6) subunits.

Key Pharmacological Advantages:

  • Selectivity: SYM 2081 exhibits ~3,000-fold selectivity for KARs over AMPA receptors and ~200-fold over NMDA receptors.[2]

  • Affinity: It binds with high affinity (

    
     nM) to KARs, comparable to kainate itself, but without the AMPA "noise."
    
  • Mechanism: It induces rapid desensitization of KARs, trapping the receptor in a high-affinity, non-conducting state, which is ideal for equilibrium binding assays.

This application note details a robust protocol for using [³H]SYM 2081 to characterize KAR density (


) and affinity (

) in brain membrane homogenates or transfected cells.

Assay Principle

The assay relies on the principle of equilibrium radioligand binding . The radiolabeled ligand ([³H]SYM 2081) competes with endogenous or unlabeled ligands for specific binding pockets on the KAR tetramer. By incubating membranes with the radioligand until equilibrium is reached, and subsequently separating bound from free ligand via rapid filtration, we can quantify the receptor population.[3]

Mechanistic Pathway Diagram

KAR_Selectivity cluster_Receptors Glutamate Receptor Superfamily Ligand [³H]SYM 2081 KAR Kainate Receptors (GluK1 / GluK2) Ligand->KAR High Affinity (Kd ~35 nM) AMPA AMPA Receptors (GluA1-4) Ligand->AMPA Negligible Binding (>3000x selectivity) NMDA NMDA Receptors (GluN1-3) Ligand->NMDA Negligible Binding (>200x selectivity) Complex Stable Ligand-Receptor Complex (Desensitized) KAR->Complex Equilibrium Signal Scintillation Signal (CPM) Complex->Signal Quantitation

Figure 1: Selectivity profile of [³H]SYM 2081 targeting Kainate Receptors (GluK1/GluK2) with minimal cross-reactivity to AMPA or NMDA receptors.

Materials and Reagents

Biological Material[1][2][4][5][6][7][8][9][10][11][12][13]
  • Tissue: Rat forebrain, hippocampus, or HEK293 cells stably expressing GluK1/GluK2.

  • Preparation: Fresh or frozen (-80°C).

Buffers
  • Wash Buffer: 50 mM Tris-Citrate, pH 7.1 (4°C).

  • Assay Binding Buffer: 50 mM Tris-Citrate, pH 7.1.

    • Note: Tris-Citrate is preferred over Tris-HCl for glutamate receptor assays to eliminate chloride-dependent background binding, though Tris-HCl (pH 7.4) is a valid alternative.

  • Filter Pre-soak Solution: 0.3% Polyethyleneimine (PEI) in dH₂O.

Ligands
  • Radioligand: [³H]-(2S,4R)-4-methylglutamate ([³H]SYM 2081).[4] Specific Activity > 30 Ci/mmol.[5]

  • Non-Specific Binding (NSB) Displacer: 100 µM Kainic Acid (unlabeled) or 1 mM L-Glutamate.

    • Expert Insight: Use 100 µM Kainate to define the NSB. Using 1 mM Glutamate is cheaper but may displace binding from non-KAR sites (like transporters), potentially overestimating specific binding.

Detailed Experimental Protocol

Phase 1: Membrane Preparation (Critical Step)

Causality: Endogenous glutamate concentrations in the brain are in the millimolar (mM) range. The assay detects nanomolar (nM) affinity.[3][5] Failure to wash membranes thoroughly will result in endogenous glutamate competing with your radioligand, artificially lowering the apparent affinity.

  • Homogenization: Thaw tissue in 20 volumes of ice-cold Wash Buffer . Homogenize using a Teflon-glass homogenizer (10 strokes).

  • Centrifugation 1: Centrifuge at 48,000

    
     for 20 minutes at 4°C. Discard supernatant.
    
  • Resuspension/Wash: Resuspend pellet in fresh Wash Buffer.

  • Repeat: Repeat centrifugation and resuspension 3-4 times .

  • Final Suspension: Resuspend the final pellet in Assay Binding Buffer to a concentration of roughly 0.5 – 1.0 mg protein/mL.

  • Storage: Use immediately or freeze aliquots at -80°C (if validated).

Phase 2: Binding Assay Workflow

Workflow Prep Membrane Prep (Extensive Washing) Plate 96-Well Plate Setup Prep->Plate Incubate Incubation 60 min @ 4°C Plate->Incubate Add Ligand Filter Vacuum Filtration (GF/C + 0.3% PEI) Incubate->Filter Terminator Wash Rapid Wash (3x Ice-Cold Buffer) Filter->Wash Count Scintillation Counting Wash->Count

Figure 2: Step-by-step workflow for the radioligand binding assay.[6]

Step-by-Step Procedure:
  • Pre-soak Filters: Soak GF/C glass fiber filters in 0.3% PEI for at least 1 hour. This reduces the radioligand sticking negatively charged glass fibers (high background).

  • Plate Setup (Total Volume 250 µL):

    • 50 µL [³H]SYM 2081 (Various concentrations for Saturation; Fixed for Competition).

    • 50 µL Buffer (for Total Binding) OR 50 µL Unlabeled Kainate (100 µM final) (for Non-Specific Binding).

    • 150 µL Membrane Suspension (Start reaction).

  • Incubation: Incubate for 60 minutes at 4°C .

    • Why 4°C? While equilibrium is faster at RT, 4°C prevents receptor degradation and inhibits glutamate transporters/uptake systems that might survive homogenization.

  • Termination:

    • Rapidly filter through the PEI-soaked GF/C filters using a cell harvester (e.g., Brandel or PerkinElmer).

    • Wash filters 3 times with 3 mL of ice-cold Wash Buffer.

  • Counting:

    • Transfer filters to scintillation vials (or add cocktail to filter mat).

    • Add 5 mL scintillation fluid.

    • Equilibrate for 6 hours (to reduce chemiluminescence).

    • Count for 2-5 minutes per vial.

Data Analysis & Interpretation

Calculations
  • Specific Binding:

    
    [7]
    
  • Free Ligand Concentration: In saturation assays, ensure less than 10% of the total ligand is bound. If <10%, you can approximate "Free" as "Added". If >10%, calculate:

    
    
    
Expected Results Table
ParameterDescriptionTypical Value (Rat Forebrain)

Equilibrium Dissociation Constant15 – 40 nM

Receptor Density0.5 – 1.5 pmol/mg protein
Hill Slope Cooperativity~1.0 (follows Mass Action)
Specific Binding % Signal-to-Noise Ratio> 70% (at

concentration)

Note: Values may vary based on tissue region (Hippocampus > Cerebellum).

Troubleshooting (Self-Validating the Assay)

IssueProbable CauseCorrective Action
High Non-Specific Binding Ligand sticking to filters.Ensure filters are soaked in 0.3% PEI.[7] Wash filters with cold buffer before filtering sample.[7]
Low Specific Binding Endogenous glutamate interference.Increase the number of wash steps during membrane prep (up to 5x).
Ligand Depletion Too much receptor protein.Dilute membrane homogenate. Ensure bound counts < 10% of total added counts.
Variable Replicates Inconsistent filtration speed.Check harvester vacuum pressure. Ensure all wells drain at the same rate.

References

  • Zhou, L. M., et al. (1997). "(2S,4R)-4-methylglutamic acid (SYM 2081): a selective, high-affinity ligand for kainate receptors."[4] Journal of Pharmacology and Experimental Therapeutics, 280(1), 422-427.[4]

  • Donevan, S. D., et al. (1998). "The methylglutamate, SYM 2081, is a potent and highly selective agonist at kainate receptors."[2] Journal of Pharmacology and Experimental Therapeutics, 285(2), 539-545.[2][8]

  • Gu, Z. Q., et al. (1995). "Diastereoselective synthesis of (2S,4R)-4-Methylglutamic acid (SYM 2081): A high affinity and selective ligand at the kainate subtype of glutamate receptors."[2] Bioorganic & Medicinal Chemistry Letters, 5(17), 1973-1976.[2]

  • Gifford Bioscience. "Radioligand Binding Assay Protocol." General Filtration Assay Guidelines.

  • Meyerson, J. R., et al. (2014). "Structure and gating of kainate receptors." Nature, 514(7522), 328-334. (Structural confirmation of SYM 2081 binding).

Sources

Method

Application Note: Stereotaxic Delivery of (2S,4R)-4-Methylglutamic Acid (SYM 2081) for Kainate Receptor Interrogation

[1] Abstract & Introduction This application note details the protocol for the intracerebral injection of (2S,4R)-4-Methylglutamic acid (commonly known as SYM 2081 ). Unlike broad-spectrum excitotoxins, SYM 2081 is a hig...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Abstract & Introduction

This application note details the protocol for the intracerebral injection of (2S,4R)-4-Methylglutamic acid (commonly known as SYM 2081 ). Unlike broad-spectrum excitotoxins, SYM 2081 is a highly selective agonist for Kainate Receptors (KARs) , specifically the GluK1 and GluK2 subunits (formerly GluR5/6), and simultaneously acts as an inhibitor of Excitatory Amino Acid Transporters (EAATs).

This dual mechanism—receptor activation coupled with reuptake inhibition—makes SYM 2081 a unique tool for modeling temporal lobe epilepsy (TLE), studying excitotoxic neurodegeneration, and isolating KAR function from AMPA/NMDA receptor activity.

Mechanistic Insight

The efficacy of SYM 2081 lies in its stereochemistry. The (2S,4R) isomer exhibits high affinity for KARs but, unlike Kainic Acid (KA), induces rapid desensitization of the receptor. However, its secondary action as an EAAT substrate/inhibitor prevents glutamate clearance, leading to a complex excitotoxic profile.

SYM2081_Mechanism SYM SYM 2081 (2S,4R)-4-Methylglutamate GluK Kainate Receptors (GluK1/GluK2) SYM->GluK High Affinity Agonist EAAT EAAT Transporters (Glutamate Reuptake) SYM->EAAT Competitive Inhibition Desens Rapid Receptor Desensitization GluK->Desens Phasic Activation Spill Glutamate Spillover EAAT->Spill Blocked Clearance Excit Excitotoxicity / Seizure Activity Desens->Excit Modulates Spill->GluK Secondary Activation Spill->Excit Drives

Figure 1: Mechanism of Action. SYM 2081 activates KARs while blocking glutamate reuptake, creating a unique excitotoxic environment.

Pre-Experimental Planning

Compound Preparation

SYM 2081 is an acidic amino acid derivative. Proper solubilization is critical to prevent non-specific acid-induced tissue lesions.

ParameterSpecificationNotes
Compound (2S,4R)-4-Methylglutamic acidEnsure (2S,4R) isomer; others lack potency.[1][2]
Molecular Weight ~161.16 g/mol
Solubility Water/PBS (up to 25-50 mM)Requires pH adjustment.
Vehicle Sterile 0.1M PBSPhosphate Buffered Saline (pH 7.4).
pH Adjustment CRITICAL Solution will be acidic. Adjust to pH 7.2–7.4 using dilute NaOH.
Storage -20°C (Stock)Store aliquots. Avoid freeze-thaw cycles.
Dose Calculation (Rat/Mouse)

Doses for SYM 2081 are typically comparable to or slightly higher than Kainic Acid due to rapid desensitization.

  • Mouse (Hippocampal): 0.5 – 2.0 nmol (in 0.2 – 0.5 µL volume).

  • Rat (Hippocampal): 2.0 – 5.0 nmol (in 0.5 – 1.0 µL volume).

  • Note: Always perform a dose-response pilot study.

Surgical Protocol: Stereotaxic Injection[3][4][5][6]

Objective: Precise delivery to the dorsal hippocampus (CA1 or CA3 region) to induce focal seizures or neurodegeneration.

Equipment Setup
  • Stereotaxic frame (e.g., Kopf, Stoelting).[3]

  • Hamilton Microsyringe (1 µL or 5 µL) with 33-gauge needle.

  • Micro-infusion pump (required for constant flow rate).

  • Homeothermic blanket (maintain body temp at 37°C).

Workflow Diagram

Surgical_Workflow Anesthesia 1. Anesthesia Induction (Isoflurane/Ketamine) Prep 2. Head Fixation & Scalp Incision Anesthesia->Prep Align 3. Bregma/Lambda Alignment (Flat Skull) Prep->Align Coords 4. Navigate to Coordinates (AP, ML, DV) Align->Coords Inject 5. Micro-Injection (0.1 µL/min) Coords->Inject Diffusion 6. Diffusion Wait Time (5-10 mins post-infusion) Inject->Diffusion Close 7. Suture & Recovery Diffusion->Close

Figure 2: Step-by-step surgical workflow for intracerebral delivery.

Detailed Procedure
  • Anesthesia: Induce with 4-5% Isoflurane; maintain at 1.5-2.0% (or use Ketamine/Xylazine ip). Verify depth by toe pinch.[4]

  • Fixation: Secure animal in stereotaxic frame. Use ear bars (non-rupture for mice) to immobilize the head.

  • Leveling: Measure Bregma and Lambda. Adjust the nose bar until the difference in DV (Dorsal-Ventral) coordinates is <0.05 mm (Flat Skull).

  • Targeting (Example: Mouse CA1):

    • AP (Anterior-Posterior): -2.0 mm from Bregma.

    • ML (Medial-Lateral): ±1.5 mm from midline.

    • DV (Dorsal-Ventral): -1.5 to -2.0 mm from dura (surface of brain).

  • Injection:

    • Lower the needle slowly (over 2 minutes) to the target DV.

    • Wait 2 minutes before starting flow to allow tissue to settle.

    • Infusion Rate: 0.1 µL/min (Max 0.2 µL/min). Faster rates cause tissue tearing and reflux.

  • Post-Infusion: Leave the needle in place for 5–10 minutes after the pump stops. This prevents the "wicking" effect where the drug flows back up the needle track.

  • Retraction: Withdraw needle slowly (1 mm/minute).

  • Closure: Suture scalp and apply topical antibiotic/analgesic.

Post-Injection Monitoring & Validation

Behavioral Scoring (Racine Scale)

SYM 2081 induces limbic seizures. Monitor animals for 2–4 hours post-recovery.

StageBehavioral Manifestation
0 Normal behavior, grooming, exploration.
1 Mouth and facial movements (chewing, blinking).
2 Head nodding (clonus).
3 Forelimb clonus (unilateral).
4 Rearing with bilateral forelimb clonus.
5 Rearing and falling (generalized tonic-clonic seizure).
Histological Validation

To confirm the injection site and effect (24h – 7 days post-injection):

  • Nissl Staining (Cresyl Violet): Visualizes cell body loss in the CA1/CA3 pyramidal layer.

  • Fluoro-Jade C: Specifically marks degenerating neurons (high contrast for excitotoxicity).

  • Iba1 / GFAP: Assess neuroinflammation (microglia/astrocyte activation) which typically accompanies SYM 2081 toxicity.

Troubleshooting & FAQs

Q: The solution precipitated in the syringe.

  • Cause: pH was likely too low or concentration too high (>50mM).

  • Fix: Re-check pH of the stock solution. Ensure it is ~7.4. Filter sterilize (0.22 µm) before loading.

Q: Animals died immediately after injection.

  • Cause: Injection volume too large (increased intracranial pressure) or rate too fast.

  • Fix: Do not exceed 0.5 µL for mice or 1.0 µL for rats per site. Reduce rate to 0.1 µL/min.

Q: No seizures were observed.

  • Cause: "Missed" target (injection into ventricle washes drug away) or rapid desensitization.

  • Fix: Verify coordinates. If using SYM 2081 specifically for seizures, note that its rapid desensitization may produce milder behavioral phenotypes than Kainic Acid. Co-administration with very low dose Concanavalin A (ConA) blocks desensitization, but this alters the physiological relevance.

References

  • Zhou, L. M., et al. (1997). "(2S,4R)-4-Methylglutamic acid (SYM 2081): a selective, high-affinity ligand for kainate receptors."[1][2][5] Journal of Pharmacology and Experimental Therapeutics, 280(1), 422-427. Link

  • Jones, K. A., et al. (1997). "The methylglutamate, SYM 2081, is a potent and highly selective agonist at kainate receptors."[1][2] Neuropharmacology, 36(6), 853-863. Link

  • Vandenberg, R. J., et al. (1997). "Contrasting modes of action of methylglutamate derivatives on the excitatory amino acid transporters, EAAT1 and EAAT2." Molecular Pharmacology, 51(5), 809-815.[6] Link

  • Atlas of Science. (2021). "Intracranial injections and animal models: towards understanding and treating human disease."[7] Link

  • Santa Cruz Biotechnology. "(2S,4R)-4-Methylglutamic Acid Product Sheet." Link[8]

Sources

Application

High-throughput screening assays for kainate receptor modulators

Application Note: High-Throughput Screening Strategies for Kainate Receptor Modulators Executive Summary: Overcoming the Desensitization Barrier Kainate receptors (KARs), particularly the GluK1 (formerly GluR5) and GluK2...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Throughput Screening Strategies for Kainate Receptor Modulators

Executive Summary: Overcoming the Desensitization Barrier

Kainate receptors (KARs), particularly the GluK1 (formerly GluR5) and GluK2 (GluR6) subunits, present a unique challenge in high-throughput screening (HTS). Unlike NMDA or AMPA receptors, KARs exhibit rapid and profound desensitization (in the millisecond range) upon agonist binding. Standard calcium flux assays often fail to capture this transient signal, leading to high false-negative rates.

This guide details a biphasic screening strategy designed to overcome these kinetic limitations. We utilize a Concanavalin A (ConA)-modified Calcium Flux Assay for the primary screen to "freeze" the receptor in an active state, followed by Automated Patch Clamp (APC) for high-fidelity kinetic validation.

Part 1: Strategic Assay Design

The Biological Challenge

Native KARs rapidly transition from a closed state to an open state, and then almost immediately to a desensitized closed state. In a standard FLIPR (Fluorometric Imaging Plate Reader) assay, the liquid handling speed (1–2 seconds) is often slower than the receptor's desensitization rate (<100 ms).

The Solution: Lectin-Based Modulation

Concanavalin A (ConA), a lectin derived from Jack bean, binds to N-glycosylated sites on the KAR extracellular domain. This binding sterically hinders the conformational collapse required for desensitization, effectively converting the transient ion channel opening into a sustained calcium influx detectable by fluorescent dyes.

Mechanism of Action Diagram

KAR_Mechanism Resting Resting State (Closed) Open Active State (Channel Open) Resting->Open  Activation Agonist Agonist (Glutamate/Kainate) Agonist->Open Desensitized Desensitized State (Closed/Refractory) Open->Desensitized  Rapid Decay (<100ms) Signal Sustained Ca2+ Influx (FLIPR Detectable) Open->Signal  Prolonged Opening ConA Concanavalin A (Stabilizer) ConA->Open  Steric Blockade of Desensitization

Figure 1: Mechanism of ConA-mediated stabilization of Kainate Receptors.[1] ConA prevents the rapid transition to the desensitized state, allowing accumulation of intracellular calcium.

Part 2: Primary Screen – ConA-Enhanced Calcium Flux

Objective: Identify agonists, antagonists, and Positive Allosteric Modulators (PAMs) in a 384-well format.

Cell Line Engineering
  • Host: HEK293 (preferred over CHO for glutamate receptor stability).

  • Construct: Inducible expression (Tet-On) of human GluK1 (editing unedited Q-form for high Ca2+ permeability) or GluK2.

  • Selection: Hygromycin B (200 µg/mL) and Blasticidin (15 µg/mL).

Reagents & Buffers
  • Assay Buffer (Standard): HBSS containing 20 mM HEPES, pH 7.4.[2]

    • Critical: Add 2.5 mM Probenecid to inhibit anion transport and prevent dye leakage.

  • Calcium Dye: Fluo-4 AM or Calcium-6 (Molecular Devices). Calcium-6 is preferred for higher signal-to-noise ratio in KAR assays.

  • Desensitization Blocker: Concanavalin A (Sigma), stock 10 mg/mL in PBS.

Step-by-Step Protocol
StepActionCritical Parameter
1. Plating Seed HEK293-GluK1 cells at 15,000 cells/well in 384-well poly-D-lysine coated black/clear plates.Induce expression with Doxycycline (1 µg/mL) 24h prior to assay.
2. Dye Loading Remove media. Add 20 µL Dye Loading Solution (Calcium-6 + Probenecid).Incubate 1 hour at 37°C, then 15 min at RT.
3. ConA Prep CRITICAL STEP: Add 10 µL of ConA (Final conc: 0.3 mg/mL) to the wells.Incubate for 10–20 minutes at RT before compound addition.
4. Baseline Place plate in FLIPR/FDSS. Record baseline fluorescence for 10 seconds.[2]Excitation: 485 nm / Emission: 525 nm.
5. Compound For Antagonist Mode: Add test compounds, incubate 10 min, then inject Agonist (EC80 Kainate).For Agonist Mode: Inject test compounds immediately.Injection speed: 20 µL/sec to ensure rapid mixing.
6. Readout Measure fluorescence for 180 seconds.Look for Area Under Curve (AUC) or Max-Min RFU.

Data Validation:

  • Z-Factor: Must be > 0.5.

  • Reference: Glutamate EC50 should be ~1–5 µM in the presence of ConA.

Part 3: Secondary Validation – Automated Patch Clamp (APC)

Objective: Filter out false positives (e.g., fluorescence artifacts) and validate kinetics without ConA artifacts. Platform: QPatch, Patchliner, or SyncroPatch.

Why APC is Mandatory

While ConA enables the FLIPR assay, it artificially alters receptor kinetics. APC allows for fast-perfusion (solution exchange <20 ms) , enabling the detection of native KAR currents without the need for ConA.

Protocol Configuration
  • Mode: Whole-cell voltage clamp.[3][4]

  • Holding Potential: -70 mV.

  • Internal Solution: K-Gluconate based (140 mM K-Gluconate, 10 mM HEPES, 10 mM EGTA).

  • External Solution: Standard physiological saline (140 mM NaCl, 4 mM KCl, 2 mM CaCl2, 1 mM MgCl2, 10 mM HEPES).

Workflow
  • Seal Formation: Target R_seal > 500 MΩ.

  • Ligand Application:

    • Agonist Mode: Apply compound for 500 ms. Look for rapid peak current.

    • PAM Mode: Co-apply compound + Glutamate (EC20). Look for increased peak current or slowed desensitization (Tau_decay).

  • Analysis: Calculate current density (pA/pF) to normalize for cell size.

Part 4: Screening Cascade & Decision Logic

The following workflow ensures that only validated, mechanism-specific hits progress to lead optimization.

Screening_Cascade Library Compound Library (100k - 1M compounds) Primary Primary Screen: FLIPR (HEK-GluK1 + ConA) Library->Primary Filter1 Filter: >50% Activity Z' > 0.5 Primary->Filter1 Counter Counter Screen (Parental HEK293) Filter1->Counter Hits Hit_Tri Hit Triage (Remove Autofluorescent) Counter->Hit_Tri Specific Signals APC Automated Patch Clamp (Kinetic Validation) Hit_Tri->APC Confirmed Hits Mechanism Mechanism Classification APC->Mechanism Leads Qualified Leads (Agonist/Antagonist/PAM) Mechanism->Leads Validated

Figure 2: HTS Workflow for Kainate Receptor Modulators. Note the critical counter-screen to remove false positives caused by dye interactions or off-target calcium release.

Part 5: Data Analysis & Quality Control

Quantitative Metrics

Summarize your screening data using the following parameter sets.

ParameterDefinitionAcceptance Criteria
Z' (Z-Prime) Measure of assay window and variance.> 0.5 (Ideal > 0.7)
S/B Ratio Signal-to-Background (Max Signal / Baseline).> 3.0
CV% Coefficient of Variation across replicate wells.< 10%
EC50 Shift Potency shift in PAM mode (Compound + Agonist).> 3-fold left-shift
Troubleshooting Guide
  • Low Signal: Ensure GluK1 expression is induced. Check Calcium-6 loading time. Verify ConA activity (batches vary; titration may be necessary).

  • High Background: Reduce Probenecid concentration (can be toxic). Wash cells more thoroughly after dye loading.

  • Inconsistent Replicates: Check liquid handling speed. For KARs, injection speed is critical; slow mixing leads to desensitization before signal capture.

References

  • Bleakman, D., et al. (1996). "Kainate receptor agonists, antagonists and modulators."[4][5][6][7] Current Pharmaceutical Design, 2(4), 331-342.

  • Jane, D. E., et al. (2009). "New selective agonists and antagonists for kainate receptors." Neuropharmacology, 56(1), 90-113.

  • Perrais, D., et al. (2009). "Agonist binding sites and desensitization in the kainate receptor GluR6." Neuron, 63(1), 1-11.

  • Hald, H., et al. (2014). "High-Throughput Screening for Kainate Receptor Agonists using FLIPR." Assay Guidance Manual.

  • Dunlop, J., et al. (2008). "High-throughput electrophysiology: an emerging paradigm for ion-channel drug discovery." Nature Reviews Drug Discovery, 7(4), 358-368.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting (2S,4R)-4-Methylglutamic Acid (SYM 2081)

The following technical guide addresses the specific challenges associated with (2S,4R)-4-Methylglutamic acid (commonly referred to as SYM 2081 ). This compound is a high-precision tool, but its dual mechanism of action—...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide addresses the specific challenges associated with (2S,4R)-4-Methylglutamic acid (commonly referred to as SYM 2081 ). This compound is a high-precision tool, but its dual mechanism of action—as a potent Kainate Receptor (KAR) agonist and an Excitatory Amino Acid Transporter (EAAT) inhibitor —creates a complex experimental variables matrix.

Senior Application Scientist Note: "Variability with SYM 2081 is rarely random. It is almost always a function of three vectors: stereochemical impurity, receptor desensitization kinetics, or unintended transporter modulation. This guide isolates these vectors to restore reproducibility to your data."

PART 1: Chemical Integrity & Stereochemistry

The "Source" of Variability

The most common reason for batch-to-batch potency shifts is stereoisomeric contamination . The methyl group at the 4-position creates two chiral centers. While you require the (2S,4R) isomer (SYM 2081), synthetic routes often produce diastereomeric mixtures.

Critical Check: Isomeric Potency Ratios

If your EC50 shifts significantly (>10-fold), you are likely working with a contaminated batch.

Isomer ConfigurationCommon NameRelative Potency (Kainate Receptor)Status
(2S, 4R) SYM 2081 1.0 (Reference, IC50 ~35 nM) Active
(2S, 4S)-~0.001 (1000-fold less potent)Inactive impurity
(2R, 4R)-~0.05 (20-fold less potent)Weak impurity
(2R, 4S)-InactiveInactive impurity
Troubleshooting Workflow: Purity Verification

Use this logic flow to determine if your compound is the source of error.

PurityCheck Start Observed Issue: Shift in EC50 or Inconsistent Potency CheckCoA Step 1: Check Certificate of Analysis for 'Diastereomeric Excess' (de%) Start->CheckCoA NMR Step 2: Run 1H-NMR in D2O Focus: Methyl doublet shift CheckCoA->NMR Decision Is Methyl doublet distinct? NMR->Decision Pass Chemical Purity OK Proceed to Biological Troubleshooting Decision->Pass Yes (Single Peak) Fail Contaminated Batch (Contains 2S,4S or 2R,4R) Decision->Fail No (Split/Multiple Peaks)

Figure 1: Diagnostic workflow for assessing chemical purity. Stereoisomers often co-elute in standard LC-MS but resolve in high-field NMR.

PART 2: Solubilization & Storage

The "Handling" Variables

SYM 2081 is a zwitterionic amino acid derivative. It does not dissolve instantly in neutral water at high concentrations.

Standard Operating Procedure (SOP) for Stock Preparation

Target: 10 mM Stock Solution (10 mL)

  • Weighing: Weigh 16.1 mg of SYM 2081.

  • Solvent Choice: Do NOT use pure water initially.

    • Correct Method: Add 1 equivalent of NaOH (e.g., if making 10 mL of 10 mM stock, ensure the solvent contains ~10 mM NaOH or add equimolar NaOH volume).

    • Alternative: Dissolve in 0.1 M NaOH, then dilute with buffer.

  • pH Adjustment: Gently titrate to pH 7.2–7.4.

    • Warning: Precipitation may occur if pH drops below 5.0 (isoelectric point proximity).

  • Storage: Aliquot into single-use vials (e.g., 100 µL). Store at -20°C.

    • Avoid: Freeze-thaw cycles (leads to micro-precipitation).

PART 3: Biological Assay Optimization

The "System" Variables

This is where 90% of user error occurs. SYM 2081 is not just an agonist; it is a desensitizing agent and a transporter modulator .

Issue 1: "I see no current" or "The response disappears instantly."

Cause: Receptor Desensitization.[1] SYM 2081 induces rapid, profound desensitization of GluK1 and GluK2 subunits. If you apply it tonically (bath application) without protection, the receptor desensitizes before you can measure the peak current.

Solution:

  • For Peak Current Measurement: Use fast-perfusion (piezo-switch) systems.

  • For Tonic Currents: Pre-treat the tissue/cells with Concanavalin A (ConA) (0.3 – 1.0 mg/mL) for 10 minutes. ConA binds to the receptor glycosylation sites and sterically hinders the desensitization conformational change.

Issue 2: "My baseline is shifting" or "Results resemble glutamate application."

Cause: EAAT Interference. SYM 2081 blocks EAAT2 (GLT-1) and is a substrate for EAAT1 (GLAST).

  • In Slices: Blocking EAAT2 prevents the clearance of endogenous glutamate, raising ambient glutamate levels. This causes a "false" agonist effect mediated by endogenous glutamate, not the drug itself.

Solution:

  • To isolate Kainate Receptor activity, you must block EAATs using a non-transportable blocker like TBOA or TFB-TBOA to clamp the transporter variable.

Experimental Logic Map: Designing the Correct Assay

BioWorkflow Goal Experimental Goal Type1 Measure KAR Kinetics (Desensitization) Goal->Type1 Type2 Measure KAR Tonic Current (Steady State) Goal->Type2 Type3 Study EAAT2 Inhibition Goal->Type3 Action1 Use Fast Perfusion NO ConA Type1->Action1 Capture Peak Action2 Pre-incubate ConA (0.5 mg/mL, 10 min) Type2->Action2 Prevent Decay Action3 Block KARs (Use NBQX/UBP301) Type3->Action3 Isolate Transporter

Figure 2: Decision matrix for assay conditions. Failing to use ConA for steady-state measurements is the primary cause of false-negative results.

Frequently Asked Questions (FAQs)

Q1: Can I use SYM 2081 to distinguish between AMPA and Kainate receptors? A: Yes, but only at specific concentrations.

  • < 1 µM: Highly selective for Kainate receptors (GluK1/GluK2).

  • > 10 µM: Begins to activate AMPA receptors.

  • Recommendation: Use 0.1 – 0.3 µM SYM 2081 for high selectivity. Always co-apply an AMPA antagonist (like GYKI 53655) if using higher concentrations to ensure the current is purely Kainate-mediated.

Q2: Why does my stock solution have floating particles after thawing? A: This is likely "salting out" due to pH shifts during freezing.

  • Fix: Vortex vigorously and warm to 37°C for 5 minutes. If particles persist, the pH was likely too close to the isoelectric point (approx pH 3.2–4.0). Re-check pH and adjust to 7.4.

Q3: Is SYM 2081 stable in ACSF (Artificial Cerebrospinal Fluid)? A: Yes, for the duration of a standard experiment (6-8 hours) at room temperature. However, it is susceptible to bacterial degradation over days. Do not store diluted working solutions overnight.

Q4: I am studying EAAT2. Is SYM 2081 a substrate or a blocker? A: It is an inhibitor (blocker) of EAAT2, but it is a substrate for EAAT1.[2]

  • Implication: If your culture contains astrocytes (rich in EAAT1), they will actively transport SYM 2081 into the cell, depleting the effective concentration in the bath. You must account for this uptake or use pure neuronal cultures/expression systems.

References

  • Donevan, S. D., et al. (1998).[3] "The methylglutamate, SYM 2081, is a potent and highly selective agonist at kainate receptors."[2][3][4][5] Journal of Pharmacology and Experimental Therapeutics, 285(2), 539–545.[3][5] Link

  • Zhou, L. M., et al. (1997).[5] "(2S,4R)-4-methylglutamic acid (SYM 2081): A selective, high-affinity ligand for kainate receptors."[3][4][5][6] Journal of Pharmacology and Experimental Therapeutics, 280(1), 422-427.[5] Link

  • Gu, Z. Q., et al. (1995).[3][5] "Diastereoselective synthesis of (2S,4R)-4-Methylglutamic acid (SYM 2081): A high affinity and selective ligand at the kainate subtype of glutamate receptors."[3][4][5] Bioorganic & Medicinal Chemistry Letters, 5(17), 1973–1976.[3] Link

  • Vandenberg, R. J., et al. (1997).[2] "Contrasting modes of action of methylglutamate derivatives on the excitatory amino acid transporters, EAAT1 and EAAT2." Molecular Pharmacology, 51(5), 809-815. Link

  • Wilding, T. J., & Huettner, J. E. (1997). "Activation and desensitization of hippocampal kainate receptors." Journal of Neuroscience, 17(8), 2713-2721. Link

Sources

Optimization

Technical Support Center: Excitotoxicity Prevention with (2S,4R)-4-Methylglutamic Acid (SYM 2081)

Status: Operational Ticket ID: SYM-2081-PROTECT Assigned Specialist: Senior Application Scientist, Neuropharmacology Division Executive Summary: The Mechanism of Prevention Welcome to the technical guide for (2S,4R)-4-Me...

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket ID: SYM-2081-PROTECT Assigned Specialist: Senior Application Scientist, Neuropharmacology Division

Executive Summary: The Mechanism of Prevention

Welcome to the technical guide for (2S,4R)-4-Methylglutamic acid (commonly referred to as SYM 2081 ).[1]

Using this compound to prevent excitotoxicity presents a pharmacological paradox. SYM 2081 is a potent agonist of Kainate Receptors (KARs) and an inhibitor of the glutamate transporter EAAT2.[2][3] Under normal conditions, these properties promote excitotoxicity.

However, you can utilize SYM 2081 for neuroprotection by exploiting Agonist-Induced Desensitization . Unlike AMPA receptors, KARs (specifically GluK1 and GluK2 subunits) undergo rapid and profound desensitization upon binding with SYM 2081. By pre-treating a system with SYM 2081, you effectively "lock" KARs in a non-responsive state, preventing them from participating in subsequent massive glutamate-driven excitotoxic cascades (e.g., during hypoxia or ischemia models).

Critical Warning: This is a narrow therapeutic window. Miscalculation of concentration or duration will shift the compound from a desensitizing agent to an excitotoxic driver via EAAT2 inhibition.

Mechanism of Action & Signaling Pathways

To use this compound safely, you must visualize the competing pathways. We have modeled the bifurcation between Protection (Desensitization) and Toxicity (Uptake Inhibition) below.

Pathway Diagram: The SYM 2081 Bifurcation

SYM2081_Mechanism cluster_Protection Pathway A: Neuroprotection (Desensitization) cluster_Toxicity Pathway B: Excitotoxicity Risk (EAAT Inhibition) SYM SYM 2081 ((2S,4R)-4-Methylglutamic acid) KAR_Active Kainate Receptor (Active State) SYM->KAR_Active High Affinity Binding EAAT2 EAAT2 Transporter (GLT-1) SYM->EAAT2 Inhibition (Ki ~3 µM) KAR_Desensitized Kainate Receptor (Desensitized/Closed) KAR_Active->KAR_Desensitized Rapid Transition (t < 50ms) Block_Tox Blockade of Ca2+ Influx KAR_Desensitized->Block_Tox Prevents Activation by Endogenous Glu Glu_Buildup Extracellular Glutamate Accumulation EAAT2->Glu_Buildup Transport Failure NMDAR NMDA/AMPA Over-activation Glu_Buildup->NMDAR Secondary Toxicity

Caption: Figure 1. SYM 2081 induces rapid KAR desensitization (Green) but inhibits EAAT2 (Red) at higher concentrations.

Experimental Protocols

Protocol A: Induction of KAR Desensitization (Neuroprotection)

Objective: To render Kainate Receptors non-functional prior to an excitotoxic challenge (e.g., OGD - Oxygen Glucose Deprivation).

Reagents:

  • SYM 2081 (Tocris/Abcam/Sigma) dissolved in water or dilute NaOH.

  • Critical: GYKI 53655 (AMPA antagonist) – Required to isolate KAR effects.

Workflow:

  • Culture Preparation: Use hippocampal or cortical neurons (DIV 14+).

  • Basal Blockade: Apply GYKI 53655 (25-50 µM) to block AMPA receptors. This ensures SYM 2081 acts only on KARs.

  • Desensitization Phase (The "Lock"):

    • Apply SYM 2081 (0.3 – 1.0 µM) .

    • Note: This concentration is sufficient to desensitize high-affinity KARs without significantly inhibiting EAAT2 (IC50 for EAAT2 is ~3 µM; keeping below this is safer).

    • Duration: 10 minutes. The desensitization onset is rapid (<1s), but equilibrium ensures complete receptor population capture.

  • The Challenge:

    • Introduce the excitotoxic insult (e.g., Kainate 100 µM or Glutamate 50 µM).

    • Do not wash out SYM 2081. Because KAR recovery from desensitization is slow but possible, maintaining the low-dose agonist keeps the receptors "clamped" shut.

  • Readout: Measure LDH release or Calcium Imaging.

Protocol B: Troubleshooting Toxicity (The Control)

Objective: To verify if observed toxicity is due to EAAT2 inhibition rather than receptor activation.

  • Setup: Two parallel wells.

  • Well A (Test): SYM 2081 (10 µM).

  • Well B (Control): SYM 2081 (10 µM) + TBOA (Non-transportable blocker) or compare with Dihydrokainate (selective EAAT2 inhibitor).

  • Logic: If toxicity in Well A mimics Dihydrokainate toxicity, your SYM 2081 concentration is too high and is inhibiting uptake. Lower the dose to <1 µM.

Quantitative Data Summary

ParameterValueSignificance
KAR Binding Affinity (IC50) ~35 nMExtremely high affinity. Allows use of nanomolar concentrations for desensitization.
Desensitization Kinetics < 20 msFaster than Glutamate. Receptors shut down almost immediately upon binding.
Recovery from Desensitization Slow (Minutes)Once desensitized, receptors remain offline for minutes, providing a protection window.
EAAT2 Inhibition (Ki) ~3.0 µMThe Danger Zone. Doses >3 µM risk elevating background glutamate.
Selectivity (KAR vs AMPA) > 500-foldHighly selective for KARs over AMPA receptors.

Troubleshooting Guide (FAQs)

Q1: My cells are dying even with low-dose SYM 2081. Why?

  • Diagnosis: You likely have high endogenous glutamate levels in your media, or your culture density is high.

  • Root Cause: Even partial inhibition of EAAT2 (which can occur at 1 µM in sensitive systems) prevents the clearance of spontaneously released glutamate.

  • Solution: Ensure your media is Magnesium-supplemented (to block NMDA receptors if they are not the target) or lower SYM 2081 to 100-300 nM . At 300 nM, you achieve significant KAR desensitization with negligible EAAT2 blockade.

Q2: I see no protection against Glutamate toxicity.

  • Diagnosis: The toxicity is likely mediated by NMDA receptors (NMDARs), not KARs.

  • Root Cause: SYM 2081 only desensitizes Kainate Receptors. It does not block NMDARs. In many neuronal cultures, glutamate toxicity is 90% NMDAR-driven.

  • Solution: This protocol is specific for preventing Kainate/GluK-mediated excitotoxicity. To see the effect, you must include an NMDAR antagonist (like MK-801) in your assay to isolate the KAR component.

Q3: Can I wash out SYM 2081 before the challenge?

  • Diagnosis: Recovery kinetics.

  • Insight: Unlike competitive antagonists, SYM 2081 is an agonist. If you wash it out, the receptors will recover from desensitization (resensitize) within 1-5 minutes.

  • Solution: For maximum protection, keep SYM 2081 present during the challenge. The receptor cannot activate if the desensitizing ligand is still bound.

Q4: How do I solubilize SYM 2081?

  • Standard: Soluble in water (up to 25-100 mM). Mild heating or addition of 1 eq.[4] NaOH may be required for high concentrations.

  • Stability: Aqueous stock solutions are stable at -20°C for up to 1 month. Avoid repeated freeze-thaw cycles.

References

  • Zhou, L. M., et al. (1997).[5] "(2S,4R)-4-methylglutamic acid (SYM 2081): a selective, high-affinity ligand for kainate receptors."[1][4][6] Journal of Pharmacology and Experimental Therapeutics, 280(1), 422-427.

  • Donevan, S. D., et al. (1998).[4] "The methylglutamate, SYM 2081, is a potent and highly selective agonist at kainate receptors."[7] Journal of Pharmacology and Experimental Therapeutics, 285(2), 539-545.[3]

  • Jones, K. A., et al. (1997).[5] "Desensitization of kainate receptors by kainate, glutamate and diastereomers of 4-methylglutamate."[5] Neuropharmacology, 36(10), 1353-1363.

  • Turner, M. S., et al. (2003).[8] "SYM 2081, an agonist that desensitizes kainate receptors, attenuates capsaicin and inflammatory hyperalgesia."[1] Brain Research, 973(2), 252-264.[1][8]

Disclaimer: This guide is for research purposes only. (2S,4R)-4-Methylglutamic acid is a potent neuroactive compound and should be handled with appropriate safety precautions.

Sources

Troubleshooting

Technical Support Center: Optimizing (2S,4R)-4-Methylglutamate (SYM 2081) Recordings

Topic: Improving Signal-to-Noise Ratio (SNR) in Kainate Receptor Agonist Recordings Compound: (2S,4R)-4-Methylglutamate (SYM 2081) Target Audience: Electrophysiologists and CNS Drug Discovery Scientists Core Directive: T...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Improving Signal-to-Noise Ratio (SNR) in Kainate Receptor Agonist Recordings Compound: (2S,4R)-4-Methylglutamate (SYM 2081) Target Audience: Electrophysiologists and CNS Drug Discovery Scientists

Core Directive: The "Desensitization Trap"

Executive Summary: The primary cause of poor Signal-to-Noise Ratio (SNR) when using (2S,4R)-4-Methylglutamate (SYM 2081) is rarely electrical noise; it is biological signal loss due to rapid receptor desensitization.

SYM 2081 is a high-affinity agonist for Kainate Receptors (KARs), particularly GluK1 and GluK2 subunits. However, it induces desensitization kinetics so rapid (milliseconds) that without specific intervention, the channel closes before the peak current can be resolved by standard perfusion systems.

The Golden Rule: To improve SNR with SYM 2081, you must either freeze the receptor state (using lectins) or outrun the kinetics (using piezo-actuated perfusion).

Module A: Biological Signal Amplification

Objective: Prevent signal collapse at the receptor level.

The Concanavalin A (ConA) Protocol

The most effective method to increase SNR is to prevent the receptor from entering the desensitized state. ConA, a lectin, binds to N-glycosylated sites on the receptor, sterically hindering the conformational change required for desensitization.

Protocol:

  • Preparation: Dissolve Concanavalin A (Type IV or V) in your extracellular solution to a final concentration of 0.3 – 1.0 mg/mL .

  • Incubation: Pre-incubate the slice or cell culture for 10 minutes prior to recording.

    • Note: Continuous perfusion of ConA is often unnecessary; a static bath incubation works, but wash-in via perfusion ensures constant concentration.

  • Recording: Apply SYM 2081 (typically 1–10 µM).

    • Result: You will observe a "sustain" current rather than a sharp transient spike. The integral of the charge transfer increases significantly, boosting SNR by 10-50x compared to the transient peak alone.

Diagram: The Desensitization Blockade

The following diagram illustrates how SYM 2081 drives the receptor into a "silent" state and how ConA forces it back into the "conducting" state.

ReceptorState Resting Resting State (Channel Closed) Activated Activated State (Channel Open) *HIGH SIGNAL* Resting->Activated SYM 2081 Binding Desensitized Desensitized State (Channel Closed) *NO SIGNAL* Activated->Desensitized Rapid Kinetics (<10ms) ConA Concanavalin A (Lectin Block) ConA->Activated Stabilizes

Figure 1: Mechanism of Signal Loss. SYM 2081 drives KARs to a desensitized state.[1] ConA stabilizes the open state, preserving the signal.

Module B: Pharmacological Isolation (Chemical Noise)

Objective: Remove "chemical noise" (off-target currents) to isolate the true KAR signal.

SYM 2081 is highly selective for KARs over AMPA receptors, but at high concentrations (>10 µM) or in systems with high AMPA receptor density, "bleed-through" currents can occur. This creates chemical noise —signals that look real but are false positives.

The Isolation Cocktail

To ensure your SNR represents only Kainate current, you must silence the background.

ComponentTargetConcentrationPurpose
(2S,4R)-4-Methylglutamate GluK1/GluK20.3 - 3 µM The Agonist. (Keep <3µM for high selectivity).
GYKI 53655 AMPA Receptors30 - 100 µM Critical. Blocks AMPA currents that SYM 2081 might accidentally trigger.
D-AP5 (or D-APV) NMDA Receptors50 µM Prevents Mg²⁺-unblock artifacts at holding potentials > -60mV.
Picrotoxin GABA-A Receptors100 µM Removes inhibitory synaptic "noise" (IPSCs).
TTX (Tetrodotoxin) Na⁺ Channels0.5 - 1 µM Blocks spontaneous action potentials (network noise).

Why GYKI 53655 and not CNQX? CNQX is a competitive antagonist that also blocks Kainate receptors. You cannot use CNQX to isolate Kainate currents. You must use GYKI 53655 , which is a non-competitive AMPA-selective antagonist.

Module C: Technical Troubleshooting (FAQ)

Q1: I see a sharp spike that disappears instantly, even with ConA. What is wrong?

Diagnosis: You are likely seeing the capacitive transient or the perfusion is too slow to catch the peak, even with ConA. Solution:

  • Check Filter Frequency: Ensure your Bessel filter is set to 2–5 kHz. If it is too low (e.g., 500 Hz), you will filter out the rapid rise time of the KAR current.

  • Perfusion Speed: If you are not using ConA, you need a Piezo-driven theta-glass stepper . Gravity-fed bath perfusion is too slow (exchange time ~100-500ms) for SYM 2081 (desensitization ~10-20ms).

Q2: My baseline is drifting, obscuring the small KAR currents.

Diagnosis: Electrode drift or unstable seal. Solution:

  • Chloride Silver Wire: Re-chloridize your ground and pipette wires. A shiny silver wire creates a battery effect (offset drift).

  • Pipette Resistance: Use lower resistance pipettes (2–4 MΩ). High resistance (>6 MΩ) increases thermal noise (Johnson noise), which drowns out the small KAR currents (often only 50–200 pA).

Q3: How do I distinguish between GluK1 and GluK2 currents using SYM 2081?

SYM 2081 activates both. To separate them, you must use specific antagonists in addition to SYM 2081.

  • UBP 310: Selectively blocks GluK1.

  • Neto Proteins: Be aware that auxiliary subunits (Neto1/2) modulate the desensitization rate. If your kinetics look different from literature, check the expression of Neto proteins in your cell type.

Experimental Workflow: The "Clean Signal" Protocol

This workflow integrates the biological and physical optimization steps.

Workflow Start Start Experiment Step1 1. Bath Perfusion: ACSF + GYKI 53655 (50µM) + TTX (1µM) Start->Step1 Step2 2. Pre-Treatment: Add Concanavalin A (1 mg/mL) Wait 10 mins Step1->Step2 Step3 3. Establish Whole-Cell Mode (Vh = -70 mV) Step2->Step3 Step4 4. Apply SYM 2081 (1µM) via Fast Perfusion Step3->Step4 Step5 5. Analyze: Measure Steady-State Current Step4->Step5

Figure 2: Optimized workflow for recording isolated, non-desensitizing Kainate currents.

References

  • Zhou, L. M., et al. (1997). "(2S,4R)-4-methylglutamic acid (SYM 2081): a selective, high-affinity ligand for kainate receptors."[1][2][3][4] Journal of Pharmacology and Experimental Therapeutics.

  • Wilding, T. J., & Huettner, J. E. (2020). "Kainate Receptor Pharmacology and Physiology." In: Evaluation of Kainate Receptor Agonists and Antagonists.

  • Jones, K. A., et al. (1997).[5] "Desensitization of kainate receptors by kainate, glutamate and diastereomers of 4-methylglutamate." Neuropharmacology.

  • Paternain, A. V., et al. (1995).[5][6] "Selective antagonism of AMPA receptors unmasks kainate receptor-mediated responses in the hippocampus." Neuron.

Sources

Optimization

Overcoming poor solubility of (2S,4R)-2-azaniumyl-4-methylpentanedioate

Answering the call of researchers, scientists, and drug development professionals, this Technical Support Center provides a comprehensive guide to overcoming the solubility challenges of (2S,4R)-2-azaniumyl-4-methylpenta...

Author: BenchChem Technical Support Team. Date: February 2026

Answering the call of researchers, scientists, and drug development professionals, this Technical Support Center provides a comprehensive guide to overcoming the solubility challenges of (2S,4R)-2-azaniumyl-4-methylpentanedioate , a glutamate analog also known as (2S,4R)-4-methylglutamic acid. As a Senior Application Scientist, my goal is to provide not just protocols, but the scientific rationale behind them, ensuring you can adapt these principles to your specific experimental needs.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial queries encountered in the lab.

Q1: Why is my (2S,4R)-2-azaniumyl-4-methylpentanedioate not dissolving in neutral water or standard buffers (e.g., PBS pH 7.4)?

A: The primary reason is the compound's zwitterionic nature.[1] Like its parent compound, glutamic acid, (2S,4R)-2-azaniumyl-4-methylpentanedioate possesses both a positively charged ammonium group (-NH₃⁺) and negatively charged carboxylate groups (-COO⁻) at neutral pH.[2][3] These opposite charges create strong intermolecular electrostatic attractions, forming a stable crystal lattice that is difficult for water molecules to break apart, resulting in low aqueous solubility around its isoelectric point (pI).[4]

Q2: What is the expected aqueous solubility, and how does the methyl group affect it?

A: While specific quantitative solubility data for (2S,4R)-4-methylglutamic acid is not readily published, we can infer from its parent compound, L-glutamic acid, which has a reported solubility of approximately 8.6 mg/mL in water at 25°C.[2] The addition of a methyl group at the 4-position increases the molecule's hydrophobicity. Therefore, it is reasonable to expect the intrinsic aqueous solubility of (2S,4R)-4-methylglutamic acid to be slightly lower than that of L-glutamic acid.

Q3: Can I use organic solvents like DMSO, ethanol, or methanol to dissolve the compound?

A: It is unlikely to be effective. Zwitterionic amino acids are characterized by their high polarity and strong ionic interactions. Consequently, they are typically insoluble or very poorly soluble in most organic solvents, including ethanol, ether, and acetone.[2] While DMSO might offer marginal solubility, the most effective and predictable approach remains manipulation of the aqueous environment.

Q4: How does pH dramatically affect the solubility of this compound?

A: Adjusting the pH away from the compound's isoelectric point (pI) is the most effective strategy to enhance solubility.[5][6]

  • In Acidic Conditions (Low pH): By adding an acid (e.g., HCl), the carboxylate groups (-COO⁻) become protonated (-COOH). This eliminates the negative charge, leaving only the positive charge on the ammonium group (-NH₃⁺). The molecule becomes a cationic salt (e.g., a hydrochloride salt), which is significantly more soluble in water.[3]

  • In Basic Conditions (High pH): By adding a base (e.g., NaOH), the ammonium group (-NH₃⁺) is deprotonated (-NH₂). This eliminates the positive charge, leaving the negative charges on the carboxylate groups (-COO⁻). The molecule becomes an anionic salt (e.g., a sodium salt), which is also highly water-soluble.[3]

Q5: Is heating the solution a recommended method to improve solubility?

A: Heating can be a useful secondary tool but should be used with caution. For L-glutamic acid, solubility increases significantly with temperature (from ~8.6 g/L at 25°C to ~55 g/L at 75°C). This trend likely holds for its methyl derivative. However, prolonged heating can risk thermal degradation. It is best used in conjunction with pH adjustment to first achieve a clear solution, which can then be cooled to room temperature. Always check for precipitation upon cooling.

Part 2: In-Depth Troubleshooting Guide

This guide provides structured workflows for common experimental roadblocks.

Problem: Compound Fails to Dissolve for In Vitro Biological Assays

You are preparing a stock solution for a cell-based assay or enzyme kinetic study in a standard biological buffer (e.g., PBS, HEPES, TRIS at pH ~7.4), but the compound remains a suspension.

Root Cause Analysis: The buffer's pH is likely very close to the compound's isoelectric point (pI), the pH at which its net charge is zero and solubility is at its minimum. The pI of glutamic acid is ~3.2, and the methyl derivative's pI will be in a similar range. While soluble at pH 7.4 as a net-negative species, achieving high concentrations can still be challenging without initial solubilization steps.

Logical Troubleshooting Workflow

The following diagram illustrates the decision-making process for systematic solubilization.

G cluster_0 Troubleshooting Workflow for (2S,4R)-2-azaniumyl-4-methylpentanedioate start Start: Undissolved Compound in Neutral Buffer check_conc Is the target concentration > 1-5 mg/mL? start->check_conc low_conc Attempt sonication and gentle warming (up to 40°C). Does it dissolve? check_conc->low_conc No fail Proceed to pH Adjustment check_conc->fail Yes success Success: Solution Ready (Verify stability and pH) low_conc->success Yes low_conc->fail No ph_adjust Prepare concentrated stock using pH adjustment. (See Protocol A) fail->ph_adjust choose_ph Is the final assay pH-sensitive? ph_adjust->choose_ph acid_path Solubilize in acidic water (pH 2-3) using 1M HCl. choose_ph->acid_path No / Tolerates brief pH shift base_path Solubilize in basic water (pH 9-10) using 1M NaOH. choose_ph->base_path Yes / Acidic pH is detrimental neutralize Carefully back-titrate to the desired final pH with the corresponding base/acid while vortexing. acid_path->neutralize base_path->neutralize final_check Does the solution remain clear? neutralize->final_check final_check->success Yes precipitation Precipitation Occurs. Target concentration is too high for this pH. Reduce concentration or consider salt formation (Protocol C). final_check->precipitation No

Caption: Troubleshooting workflow for solubilizing the target compound.

Part 3: Key Protocols & Methodologies

These detailed protocols provide actionable steps for laboratory execution.

Protocol A: pH-Dependent Solubilization for Stock Solutions

This protocol describes the most reliable method for preparing a concentrated aqueous stock solution.

Objective: To prepare a 100 mM stock solution (~16.1 mg/mL).

Materials:

  • (2S,4R)-2-azaniumyl-4-methylpentanedioate (MW: 161.16 g/mol )[7]

  • Milli-Q or deionized water

  • 1 M HCl solution

  • 1 M NaOH solution

  • Calibrated pH meter

  • Vortex mixer and/or magnetic stirrer

Procedure:

  • Weigh Compound: Weigh 16.1 mg of the compound into a clean glass vial.

  • Initial Suspension: Add approximately 0.8 mL of water. The compound will likely form a white suspension.

  • Solubilization (Base Method - Recommended):

    • While stirring, add 1 M NaOH dropwise (typically 5-10 µL at a time).

    • The solid will begin to dissolve as the pH increases and the ammonium group deprotonates.

    • Continue adding NaOH until the solution becomes completely clear. The pH will be in the 9-10 range.

  • Volume Adjustment: Once fully dissolved, add water to bring the final volume to 1.0 mL.

  • pH Neutralization (Optional but Recommended):

    • If your experiment requires a near-neutral pH, you can now carefully back-titrate the solution by adding 1 M HCl dropwise while vigorously vortexing.

    • Crucial: Add the acid slowly. Rapid pH change can cause localized precipitation. Monitor the pH and clarity. If the solution becomes cloudy, you have exceeded the solubility limit at that pH.

  • Storage: Sterilize the stock solution through a 0.22 µm filter and store at -20°C or -80°C.

Visualization: The Effect of pH on Molecular Charge

The solubility of (2S,4R)-2-azaniumyl-4-methylpentanedioate is dictated by its ionization state, which is a function of pH. The pKa values of the parent L-glutamic acid are approximately 2.2 (α-carboxyl), 4.3 (γ-carboxyl), and 9.7 (α-amino).[2]

G cluster_low_ph Low pH (< 2) cluster_pI Isoelectric Point (pI ~3-4) cluster_high_ph High pH (> 10) low_ph_struct Cationic Form (+1) (High Solubility) pI_struct Zwitterionic Form (0) (LOWEST Solubility) low_ph_struct->pI_struct Add Base (OH⁻) low_ph_img low_ph_img pI_struct->low_ph_struct Add Acid (H⁺) high_ph_struct Anionic Form (-2) (High Solubility) pI_struct->high_ph_struct Add Base (OH⁻) pI_img pI_img high_ph_struct->pI_struct Add Acid (H⁺) high_ph_img high_ph_img

Caption: Ionization states of the compound at different pH values.

Protocol B: Salt Formation for Improved Handling and Stability

For drug development and long-term use, creating a stable, soluble salt form is often preferable to preparing fresh solutions via pH adjustment. This protocol describes the preparation of the hydrochloride (HCl) salt.

Objective: To convert the zwitterionic free base into a more soluble hydrochloride salt.

Materials:

  • (2S,4R)-2-azaniumyl-4-methylpentanedioate

  • Anhydrous diethyl ether or 1,4-dioxane

  • 2 M HCl in diethyl ether (commercially available or prepared by bubbling HCl gas through anhydrous ether)

  • Magnetic stirrer

  • Filtration apparatus (Büchner funnel)

  • Vacuum oven or desiccator

Procedure:

  • Suspension: Suspend the zwitterionic compound in a minimal amount of anhydrous diethyl ether in a round-bottom flask.

  • Acidification: While stirring vigorously, slowly add 1.0 to 1.1 molar equivalents of 2 M HCl in diethyl ether. A precipitate (the HCl salt) will often form immediately.

  • Stirring: Allow the mixture to stir at room temperature for 2-4 hours to ensure complete conversion.

  • Isolation: Collect the solid precipitate by vacuum filtration. Wash the solid with a small amount of fresh, cold diethyl ether to remove any unreacted starting material or excess HCl.

  • Drying: Dry the resulting white solid under vacuum to yield the hydrochloride salt.

  • Verification: The resulting salt should now be readily soluble in water. Confirm the structure and purity via appropriate analytical methods (e.g., NMR, LC-MS). This method is based on common organic chemistry techniques for salt formation.[8]

Part 4: Advanced Solubilization Strategies for Formulation

For professionals in drug development facing challenges beyond simple stock preparation, advanced techniques may be necessary.

StrategyMechanismBest ForConsiderations
Co-solvents Using water-miscible solvents (e.g., propylene glycol, ethanol, PEG 400) to reduce the polarity of the aqueous medium, which can improve solubility of some zwitterions.Parenteral or oral liquid formulations.Requires extensive toxicity and stability screening. May not be effective for highly polar zwitterions.
Complexation with Cyclodextrins Encapsulating the hydrophobic methyl group within the cyclodextrin cavity, while the hydrophilic exterior of the cyclodextrin improves overall aqueous solubility.[6]Enhancing solubility for oral delivery; stabilizing the compound in solution.Stoichiometry of complexation must be determined. Not all molecules fit well into the cyclodextrin cavity.
Salt Formation with Amino Acids Using basic amino acids like L-arginine or L-lysine as counterions can form highly soluble salts or co-amorphous systems.[9][10]Creating novel solid forms with enhanced dissolution rates for oral dosage forms.Requires solid-state characterization (DSC, PXRD) to confirm salt/co-amorphous formation.
Solid Dispersions Dispersing the compound at a molecular level within a hydrophilic polymer matrix (e.g., PVP, HPMC) to create an amorphous, high-energy state that dissolves more readily.[11]Overcoming very poor solubility for oral bioavailability enhancement.Requires specialized equipment (e.g., spray dryer, hot-melt extruder). Physical stability of the amorphous state must be ensured.

References

  • Glutamic acid (data page). (n.d.). Grokipedia.
  • Chemical Structure and Physical Properties of L-Glutamic Acid. (2023, October 24). Xi'an Lyphar Biotech Co., Ltd.
  • 2S,4R-4-Methylglutamate. (n.d.). PubChem. Retrieved January 29, 2026, from [Link]

  • Are zwitterions soluble in water? (2021, June 10). AAT Bioquest.
  • A Solubility Comparison of Neutral and Zwitterionic Polymorphs. (2018). Crystal Growth & Design. Retrieved January 29, 2026, from [Link]

  • 4-Methylglutamic acid. (n.d.). PubChem. Retrieved January 29, 2026, from [Link]

  • (2S,4S)-4-Methylglutamic acid. (n.d.). PubChem. Retrieved January 29, 2026, from [Link]

  • Work-up of a zwitterion? (2020). Reddit. Retrieved January 29, 2026, from [Link]

  • Mechanistic study of the solubilization effect of basic amino acids on a poorly water-soluble drug. (2018). PMC - NIH. Retrieved January 29, 2026, from [Link]

  • Williams, D. A. (1996). Zwitterions and pH-dependent solubility. American Journal of Health-System Pharmacy, 53(14), 1732.
  • Zwitterions and pH-dependent solubility. (1996). PubMed. Retrieved January 29, 2026, from [Link]

  • How to desalt zwitterions? (2014). ResearchGate. Retrieved January 29, 2026, from [Link]

  • Use of Amino Acids as Counterions Improves the Solubility of the BCS II Model Drug, Indomethacin. (2014). ResearchGate. Retrieved January 29, 2026, from [Link]

  • Solubility enhancement techniques: A comprehensive review. (2023). World Journal of Biology Pharmacy and Health Sciences. Retrieved January 29, 2026, from [Link]

  • Effects of amino acid additives on protein solubility - insights from desorption and direct electrospray ionization mass spectrometry. (2021). Chemical Science. Retrieved January 29, 2026, from [Link]

  • Zwitterion. (n.d.). Wikipedia. Retrieved January 29, 2026, from [Link]

  • The acid-base behaviour of amino acids. (n.d.). Chemguide. Retrieved January 29, 2026, from [Link]

  • 5 Novel Techniques for Solubility Enhancement. (2021). Ascendia Pharmaceutical Solutions. Retrieved January 29, 2026, from [Link]

  • Glutamic acid. (n.d.). Sciencemadness Wiki. Retrieved January 29, 2026, from [Link]

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Reference Data & Comparative Studies

Validation

Publish Comparison Guide: Cross-Validation of (2S,4R)-4-Methylglutamate (SYM 2081) with Genetic Models

Executive Summary Isolating Kainate Receptors: Chemical Desensitization vs. Genetic Ablation In the study of glutamatergic signaling, distinguishing Kainate Receptors (KARs) from the overwhelmingly dominant AMPA receptor...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Isolating Kainate Receptors: Chemical Desensitization vs. Genetic Ablation

In the study of glutamatergic signaling, distinguishing Kainate Receptors (KARs) from the overwhelmingly dominant AMPA receptors is a persistent challenge. (2S,4R)-4-Methylglutamate (SYM 2081) offers a unique pharmacological solution: it acts as a potent agonist that rapidly drives KARs into a profound desensitized state, effectively functioning as a "chemical knockout."

This guide provides a technical framework for cross-validating SYM 2081 efficacy against Grik-family genetic knockout models. It is designed for electrophysiologists and neuropharmacologists seeking to rigorously confirm synaptic receptor identity.

Mechanistic Profile: The "Chemical Knockout"

Unlike competitive antagonists (e.g., UBP310) which block the binding site, SYM 2081 exploits the kinetic properties of KARs. It binds with high affinity (IC50 ≈ 35 nM for GluK1/GluK2) and induces a conformational change that traps the receptor in a closed, non-conducting state.

Mechanism of Action
  • Binding: SYM 2081 binds to the ligand-binding domain (LBD) of GluK1 or GluK2 subunits.

  • Activation (Transient): A brief channel opening occurs (often undetectable in slow perfusion systems).

  • Desensitization (Sustained): The receptor rapidly enters a stable desensitized state.

  • Functional Silencing: As long as SYM 2081 is present, the receptor cannot be activated by glutamate, effectively removing it from the circuit.

Comparison: SYM 2081 vs. Alternatives
Feature(2S,4R)-4-Methylglutamate (SYM 2081)Kainate (KA)UBP 310Genetic Knockout (Grik-/-)
Primary Mode Agonist-induced DesensitizationAgonist (Non-desensitizing at steady state)Competitive AntagonistStructural Ablation
Selectivity High for KAR vs. AMPA (at <1µM)Low (Activates AMPA/KAR)High (GluK1 selective)Absolute (Target dependent)
Kinetics Rapid onset, reversibleSlow washoutFastPermanent
Risk AMPA activation at >3µMExcitotoxicityIncomplete blockDevelopmental compensation

Comparative Analysis: Pharmacology vs. Genetics

To validate KAR-mediated synaptic components, researchers should employ a "Convergent Evidence" approach, overlaying pharmacological data with genetic controls.

Method A: Pharmacological Isolation (SYM 2081)

Principle: If a synaptic current is mediated by KARs, pre-incubation with low-concentration SYM 2081 (300 nM) should abolish the response by desensitizing the receptors before the synaptic glutamate is released.

  • Pros: Allows within-subject control (reversible); spatially restricted application.

  • Cons: Concentration-dependent specificity. At high concentrations (>10 µM), SYM 2081 can activate/desensitize AMPA receptors, leading to false positives.

Method B: Genetic Ablation (KO Models)

Principle: Grik1-/- (GluK1) or Grik2-/- (GluK2) mice lack the pore-forming subunits required for functional KARs.

  • Pros: Absolute definition of receptor presence; no off-target drug effects.

  • Cons: Grik2-/- mice may exhibit compensatory upregulation of other subunits or altered synaptic architecture; constitutive loss lacks temporal resolution.

Cross-Validation Logic

The "Gold Standard" validation requires that the SYM 2081-sensitive current observed in Wild-Type (WT) tissue is absent in Grik Knockout tissue.

CrossValidationLogic Start Synaptic Response (EPSC) ApplySYM Apply SYM 2081 (300 nM) Start->ApplySYM ResultWT WT: Current Abolished ApplySYM->ResultWT In Wild Type ResultKO KO: No Change (Baseline = Drug) ApplySYM->ResultKO In Grik-/- Interpretation Confirmed KAR Component ResultWT->Interpretation Matches ResultKO->Interpretation Validates Specificity

Figure 1: Logic flow for cross-validating pharmacological findings with genetic models. The drug effect in WT must mirror the phenotype of the KO.

Experimental Protocols

Protocol 1: The "Chemical Knockout" Assay (Patch-Clamp)

Objective: Isolate KAR-mediated EPSCs using SYM 2081 desensitization.

Reagents:

  • (2S,4R)-4-Methylglutamate (SYM 2081) [Tocris/HelloBio]

  • GYKI 53655 (Selective AMPA antagonist) - Optional, for double confirmation

  • Picrotoxin (GABA-A blocker)

Workflow:

  • Baseline Recording: Establish a stable EPSC baseline in Voltage Clamp (-70 mV) using electrical stimulation.

    • Note: KAR EPSCs are often smaller and slower than AMPA EPSCs.

  • Pharmacological Isolation (Step 1): Perfuse SYM 2081 (300 nM) for 2-3 minutes.

    • Observation: If the EPSC is pure KAR, it should disappear (desensitize). If it is mixed AMPA/KAR, the slow component should vanish.

  • Washout: Wash with ACSF for 10-15 minutes. Monitor for recovery of the current.

  • Genetic Control (Step 2): Repeat steps 1-3 in a Grik2-/- slice .

    • Validation: Application of SYM 2081 should have zero effect on the residual AMPA current in the KO. If SYM 2081 reduces the current in the KO, your concentration is too high and is hitting AMPA receptors.

Protocol 2: Concentration-Response Calibration

To ensure specificity in your specific preparation (slice vs. culture), run a dose-response curve.

ConcentrationTarget EffectOff-Target Risk
30 - 100 nM Partial KAR DesensitizationNegligible
300 nM - 1 µM Optimal KAR Silencing Low
3 - 10 µM Total KAR SilencingModerate AMPA Desensitization
> 30 µM Non-selectiveHigh AMPA Activation/Block

Visualizing the Signaling Pathway

Understanding the subunit composition is vital for interpreting SYM 2081 effects, as it has higher affinity for GluK1/GluK2 than GluK3.

KAR_Pathway GluK1 GluK1 Subunit (Grik1) Desens Rapid Desensitization (Channel Closure) GluK1->Desens GluK2 GluK2 Subunit (Grik2) GluK2->Desens GluK3 GluK3 Subunit (Grik3) Signal Synaptic Transmission GluK3->Signal Resistant at low doses SYM SYM 2081 (Agonist) Bind Ligand Binding SYM->Bind Bind->GluK1 High Affinity Bind->GluK2 High Affinity Bind->GluK3 Lower Affinity Block Transmission Blocked Desens->Block

Figure 2: Interaction map of SYM 2081 with Kainate Receptor subunits. Note the differential affinity which dictates the desensitization profile.

References

  • Zhou, L. M., et al. (1997). "(2S,4R)-4-methylglutamic acid (SYM 2081): a selective, high-affinity ligand for kainate receptors." Journal of Pharmacology and Experimental Therapeutics. Link

  • Donevan, S. D., et al. (1998). "The methylglutamate, SYM 2081, is a potent and highly selective agonist at kainate receptors."[1][2] Journal of Pharmacology and Experimental Therapeutics. Link

  • Contractor, A., Mulle, C., & Swanson, G. T. (2011). "Kainate receptors coming of age: milestones of two decades of research." Trends in Neurosciences. Link

  • Wilding, T. J., & Huettner, J. E. (1997). "Activation and desensitization of hippocampal kainate receptors." Journal of Neuroscience. Link

  • Perrais, D., et al. (2009). "Heteromeric composition of presynaptic kainate receptors involved in hippocampal short-term plasticity." Neuron. Link

Sources

Comparative

Comparative analysis of (2S,4R)-4-Methylglutamate and endogenous glutamate

Content Type: Technical Comparison Guide Audience: Electrophysiologists, Neuropharmacologists, and Drug Discovery Scientists Executive Summary While Endogenous Glutamate is the promiscuous primary excitatory neurotransmi...

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Comparison Guide
Audience: Electrophysiologists, Neuropharmacologists, and Drug Discovery Scientists

Executive Summary

While Endogenous Glutamate is the promiscuous primary excitatory neurotransmitter engaging all ionotropic (iGluR) and metabotropic (mGluR) receptors, (2S,4R)-4-Methylglutamate (commonly known as SYM 2081 ) is a precision tool engineered for selectivity.

Its utility lies in two distinct pharmacological deviations from glutamate:

  • Kainate Receptor (KAR) Specificity: It exhibits high affinity for KARs with negligible activity at AMPA or NMDA receptors, making it the gold standard for isolating KAR-mediated currents.

  • Functional Desensitization: Unlike glutamate, which activates receptors transiently, SYM 2081 induces a profound and rapid desensitization of KARs. This property allows researchers to use it as a "functional antagonist" to silence KARs in complex synaptic environments.

Chemical & Pharmacological Profile

The introduction of a methyl group at the 4-position of the glutamate backbone imposes steric constraints that prevent the molecule from accommodating the ligand-binding domains of AMPA and NMDA receptors, while retaining high affinity for Kainate receptors.

Table 1: Quantitative Comparison of Binding & Kinetics
FeatureEndogenous Glutamate(2S,4R)-4-Methylglutamate (SYM 2081)
Primary Target Pan-agonist (AMPA, NMDA, Kainate, mGluR)Selective Agonist: Kainate Receptors (GluK1/GluK2)
Receptor Selectivity None (Universal)>3,000-fold vs. AMPA>200-fold vs. NMDA
Kainate Affinity (

)
~13 nM (High Affinity)~35 nM (High Affinity)
Action at KARs Activation followed by fast recoveryActivation followed by profound, slow-recovering desensitization
EAAT1 (GLAST) Interaction Substrate (

)
Substrate (

)
EAAT2 (GLT-1) Interaction Substrate (

)
Potent Blocker (

)
Metabolic Stability Rapid degradation (Glutamine cycle)Metabolically stable in acute slice preparations

Key Insight: The stereochemistry is non-negotiable. The (2S,4R) isomer is the active KAR ligand. The (2R,4R) isomer is ~20-fold less potent, and the (2S,4S) isomer is ~1000-fold less potent.[1]

Mechanistic Deep Dive

The "Functional Antagonist" Paradox

Although SYM 2081 is an agonist, it is frequently employed as an antagonist in functional assays.

  • Mechanism: Upon binding, SYM 2081 drives the Kainate receptor into a high-affinity desensitized state much faster than glutamate.

  • Result: In a tonic bath application (e.g., 1-10 µM), the receptors open briefly and then close (desensitize) and stay closed. This effectively "deletes" the KAR component of a synaptic response, allowing researchers to observe pure AMPA or NMDA currents.

Transporter Dichotomy (The EAAT Trap)

A common experimental error is assuming SYM 2081 is purely a receptor ligand. It interacts with Excitatory Amino Acid Transporters (EAATs) differently depending on the subtype:

  • At EAAT1 (Cerebellar/Glial): It acts as a substrate, meaning it will compete with glutamate for uptake and can induce heteroexchange release of glutamate.

  • At EAAT2 (Forebrain/Astrocytic): It acts as a blocker .[2] This prevents glutamate clearance, potentially raising ambient glutamate levels and causing excitotoxicity if not accounted for.

Visualization: Signaling & Selectivity Pathways

The following diagram illustrates the differential engagement of synaptic targets by Glutamate vs. SYM 2081.

G cluster_0 Ligands cluster_1 Receptors (iGluRs) cluster_2 Transporters (EAATs) Glu Endogenous Glutamate AMPA AMPA Receptors (GluA1-4) Glu->AMPA Activates NMDA NMDA Receptors (GluN1-3) Glu->NMDA Activates KAR Kainate Receptors (GluK1-5) Glu->KAR Activates (Transient) EAAT1 EAAT1 (GLAST) Glu->EAAT1 Substrate (Transported) EAAT2 EAAT2 (GLT-1) Glu->EAAT2 Substrate (Transported) SYM (2S,4R)-4-Methylglutamate (SYM 2081) SYM->AMPA No Effect (>3000x Selectivity) SYM->NMDA No Effect (>200x Selectivity) SYM->KAR High Affinity Agonist -> Rapid Desensitization SYM->EAAT1 Substrate SYM->EAAT2 BLOCKER (Inhibitor)

Figure 1: Differential Pharmacological Profile. Green arrows indicate activation/transport; Red T-bars indicate inhibition/no effect. Note SYM 2081's blocking action on EAAT2.

Experimental Guide: Isolating Kainate Currents

This protocol details how to use SYM 2081 to isolate Kainate receptor-mediated excitatory postsynaptic currents (EPSCs) in acute brain slices (e.g., Hippocampal CA3 or Dorsal Root Ganglia).

Experimental Logic

Since KAR currents are often small and masked by massive AMPA currents, you cannot simply "activate" them. You must use a subtraction strategy or a desensitization strategy.

  • Strategy A (Desensitization): Record total current

    
     Apply SYM 2081 (desensitizes KARs) 
    
    
    
    Remaining current is AMPA/NMDA
    
    
    Subtract to find KAR component.
  • Strategy B (Direct Activation): Block AMPA/NMDA/GABA

    
     Apply SYM 2081.
    
Protocol: The "Desensitization Subtraction" Method

Reagents Required:

  • (2S,4R)-4-Methylglutamate (SYM 2081)[1][3][4][5][6][7]

  • Picrotoxin (GABA-A blocker)

  • D-AP5 (NMDA blocker)

  • GYKI 53655 (Selective AMPA blocker - Optional for verification)

Step-by-Step Workflow:

  • Slice Preparation: Prepare 300 µm acute slices (e.g., hippocampus) in ice-cold ACSF. Recovery for 1h at 32°C.

  • Baseline Recording:

    • Voltage clamp neurons at -70 mV.

    • Bath perfuse Picrotoxin (100 µM) and D-AP5 (50 µM) to isolate non-NMDA glutamatergic currents.

    • Stimulate presynaptic fibers (Schaffer collaterals) to evoke EPSCs.

    • Result: You now have a mixed AMPA + Kainate EPSC.

  • SYM 2081 Application (The Filter):

    • Perfuse SYM 2081 (0.3 - 1.0 µM) for 2-5 minutes.

    • Mechanism:[8][9] At this low concentration, SYM 2081 will selectively bind and desensitize KARs without activating AMPA receptors.

    • Observation: The EPSC amplitude may decrease slightly. This reduction represents the KAR component being "turned off."

  • Verification (The GYKI Test):

    • Washout SYM 2081 (requires >15 min due to slow recovery) OR switch to GYKI 53655 (30 µM) .

    • GYKI will block the AMPA component, leaving only the KAR component (if SYM 2081 was washed out).

  • Analysis:

    • Subtract the trace in Step 3 (AMPA only) from Step 2 (AMPA + KAR) to reveal the pure KAR-mediated kinetic trace.

Visualization: Experimental Workflow

Experiment Start Start: Acute Brain Slice (Voltage Clamp -70mV) Step1 1. Block Noise Add Picrotoxin (GABA) + D-AP5 (NMDA) Start->Step1 Step2 2. Evoke EPSC (Record Mixed AMPA + KAR Current) Step1->Step2 Decision Choose Strategy Step2->Decision StratA Strategy A: Desensitization (Functional Knockout) Decision->StratA To subtract KARs StratB Strategy B: Direct Agonism (Pharmacological Isolation) Decision->StratB To record KARs directly ActionA Apply SYM 2081 (300 nM) Desensitizes KARs selectively StratA->ActionA ActionB Add GYKI 53655 (AMPA Blocker) StratB->ActionB ResultA Record Pure AMPA Current (KARs are silent) ActionA->ResultA Calc Calculation: (Mixed Trace) - (AMPA Trace) = KAR Current ResultA->Calc ResultB Apply SYM 2081 (1-10 µM) Activates KARs directly ActionB->ResultB

Figure 2: Decision tree for isolating Kainate currents using SYM 2081.

References

  • Donevan, S. D., et al. (1998). "The methylglutamate, SYM 2081, is a potent and highly selective agonist at kainate receptors."[10] Journal of Pharmacology and Experimental Therapeutics.

  • Zhou, L. M., et al. (1997). "(2S,4R)-4-methylglutamic acid (SYM 2081): a selective, high-affinity ligand for kainate receptors." Journal of Pharmacology and Experimental Therapeutics.

  • Vandenberg, R. J., et al. (1997). "Interactions of the novel glutamate transporter blocker (2S, 4R)-4-methylglutamate with the glial glutamate transporter GLT-1." Molecular Pharmacology.
  • Jones, K. A., et al. (1997). "Desensitization of kainate receptors by kainate, glutamate and diastereomers of 4-methylglutamate." Neuropharmacology.

  • Wilding, T. J., & Huettner, J. E. (1997). "Activation and desensitization of hippocampal kainate receptors." Journal of Neuroscience.

Sources

Validation

Technical Guide: Replicating Published Findings with (2S,4R)-4-Methylglutamic Acid (SYM 2081)

Executive Summary Product Identity: (2S,4R)-4-Methylglutamic acid (commonly known as SYM 2081 ) Primary Utility: Pharmacological isolation of Kainate Receptors (KARs) from AMPA receptors. In the study of glutamatergic si...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Product Identity: (2S,4R)-4-Methylglutamic acid (commonly known as SYM 2081 ) Primary Utility: Pharmacological isolation of Kainate Receptors (KARs) from AMPA receptors.

In the study of glutamatergic signaling, distinguishing Kainate receptor activity from AMPA receptor activity is notoriously difficult due to the lack of highly selective antagonists for GluK1-5 subunits. SYM 2081 offers a precise pharmacological solution. Unlike Kainic acid, which indiscriminately activates both AMPA and Kainate receptors, SYM 2081 exhibits ~3,000-fold selectivity for high-affinity KARs (GluK1/GluK2) over AMPA receptors.

Crucially, SYM 2081 acts as a potent agonist that induces rapid, profound desensitization . This unique kinetic profile allows researchers to "silence" KARs by pre-incubation, effectively isolating AMPA currents in complex synaptic preparations.

Part 1: Mechanistic Profile & Signaling Logic

To replicate findings using SYM 2081, one must understand that it functions differently depending on the temporal profile of its application.

The Dual-State Mechanism
  • Rapid Application: Acts as a potent agonist (

    
    ).
    
  • Sustained/Pre-Application: Drives the receptor into a high-affinity, non-conducting desensitized state.

SYM2081_Mechanism SYM SYM 2081 (2S,4R)-4-Methylglutamic acid GluK GluK1 / GluK2 (Resting State) SYM->GluK High Affinity Binding (Kd ~35 nM) AMPA AMPA Receptors SYM->AMPA Negligible Binding (> 3000x Selectivity) Open Channel Opening (Ion Flux) GluK->Open Rapid Application (msec timescale) Desensitized Desensitized State (Non-Conducting) GluK->Desensitized Sustained Presence (> seconds) Open->Desensitized Rapid Decay

Figure 1: Mechanistic pathway of SYM 2081. Note the divergence between channel opening and desensitization based on exposure duration.

Part 2: Comparative Analysis

The following table contrasts SYM 2081 with standard glutamatergic tools. Use this to justify your selection of SYM 2081 for grant applications or manuscript methods.

FeatureSYM 2081 Kainic Acid Domoic Acid AMPA
Primary Target GluK1, GluK2 (High Affinity)GluK1-5 & AMPAGluK1-5 & AMPAGluK1-4 & AMPA
Selectivity (KAR:AMPA) ~3,000 : 1 ~1 : 1 (Poor)~10 : 1Low (AMPA selective)
Desensitization Rapid & Profound ModerateSlow / IncompleteRapid (unless cyclothiazide added)

(Binding)
~35 nM~5-15 nM~5 nM> 100

M (at KAR)
Key Application Silencing KARs (Desensitization)General Agonist (Excitotoxicity)High Potency ActivationMapping AMPA currents
Toxicity Risk ModerateHigh (Seizures)Extreme (Neurotoxin)Moderate

Key Takeaway: Do not use Kainic Acid if you need to distinguish KAR currents from AMPA currents without complex antagonist cocktails. Use SYM 2081 to selectively desensitize KARs.

Part 3: Experimental Protocols

Protocol A: Pharmacological Isolation of AMPA Currents (The "Silencing" Method)

Objective: To record pure AMPA receptor-mediated EPSCs by functionally removing KAR contribution.

1. Reagent Preparation
  • Stock Solution: Dissolve SYM 2081 to 10 mM in equimolar NaOH (or water if pH allows, usually requires mild base). Store at -20°C.

  • Working Solution: Dilute to 3 - 10

    
    M  in ACSF (Artificial Cerebrospinal Fluid).
    
2. Workflow Logic

To isolate AMPA currents, we exploit the fact that SYM 2081 desensitizes KARs but does not activate/desensitize AMPA receptors at low micromolar concentrations.

Isolation_Protocol Step1 1. Establish Baseline Record Mixed EPSC (AMPA + KAR) Step2 2. Apply SYM 2081 (3 µM) Bath Application for 2-5 mins Step1->Step2 Decision Mechanism Check: KARs Desensitize Step2->Decision Step3 3. Stimulate/Record Resulting Current = Pure AMPA Decision->Step3 KARs Silenced Step4 4. Validation (Optional) Add GYKI 53655 (AMPA Antagonist) Step3->Step4 Result Total Blockade Confirms Isolation Step4->Result

Figure 2: Workflow for isolating AMPA currents using SYM 2081-mediated desensitization.

3. Step-by-Step Execution
  • Baseline: Evoke synaptic currents (EPSCs) in your slice preparation (e.g., Hippocampal CA3-CA1). Ensure stable baseline.

  • Application: Perfuse 3

    
    M SYM 2081 .
    
    • Observation: You may see a transient inward current upon wash-in (initial activation) which quickly decays to baseline (desensitization).

  • Recording: Continue evoking EPSCs. The component of the EPSC that remains is the AMPA-mediated current .

  • Subtraction (Data Analysis):

    • 
      .
      
Protocol B: Selective Activation (Agonist Mode)

Objective: To activate KARs directly.

  • Concentration: 0.1 - 1.0

    
    M.
    
  • Method: Must use Fast-Flow Application (e.g., Piezo-driven theta glass). Bath application will result in desensitization before peak current is observed.

  • Blockers: Presence of GYKI 53655 (30-50

    
    M) is required to block AMPA receptors, ensuring the observed current is purely KAR-mediated.
    

Part 4: Troubleshooting & Optimization (Self-Validating Systems)

To ensure scientific integrity, your experimental design must include internal checks.

IssueDiagnosisSolution
No effect observed Concentration too low or receptor recycling.Increase SYM 2081 to 10

M. Ensure Concanavalin A (ConA) is NOT present (ConA blocks desensitization).
Massive current upon application Activation of AMPA receptors.[1]You exceeded selectivity limits (>100

M) or stock was miscalculated. Verify concentration.
Irreversible Block Deep desensitization or run-down.Washout of SYM 2081 can be slow (10-20 mins). Use cyclothiazide to check if remaining current is AMPA (modulates AMPA, not KAR).
Signal Drift Slice health vs. Drug effect.Self-Validation: At the end of the experiment, apply NBQX (non-selective antagonist). If current remains, it is artifact/leak, not synaptic.

References

  • Donevan, S. D., et al. (1998). "The methylglutamate, SYM 2081, is a potent and highly selective agonist at kainate receptors."[2] Journal of Pharmacology and Experimental Therapeutics.

  • Zhou, L. M., et al. (1997). "(2S,4R)-4-methylglutamic acid (SYM 2081): a selective, high-affinity ligand for kainate receptors." Journal of Pharmacology and Experimental Therapeutics.

  • Jones, K. A., et al. (1997). "Desensitization of kainate receptors by kainate, glutamate and diastereomers of 4-methylglutamate." Neuropharmacology.

  • Wilding, T. J., & Huettner, J. E. (1997). "Activation and desensitization of hippocampal kainate receptors." Journal of Neuroscience.

Sources

Comparative

Technical Guide: Comparative Analysis &amp; Validation of (2S,4R)-4-Methylglutamic Acid (SYM 2081)

Executive Summary: The Stereochemical Imperative In the dissection of glutamatergic signaling, (2S,4R)-4-Methylglutamic acid (SYM 2081) is not merely an agonist; it is a surgical tool. Its primary utility in modern neuro...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Stereochemical Imperative

In the dissection of glutamatergic signaling, (2S,4R)-4-Methylglutamic acid (SYM 2081) is not merely an agonist; it is a surgical tool. Its primary utility in modern neurophysiology lies in its ability to potently activate and subsequently rapidly desensitize Kainate Receptors (KARs), effectively silencing them to isolate AMPA receptor currents.

The Critical Risk: The efficacy of SYM 2081 is strictly stereodependent. The (2S,4R) isomer is the active pharmacological agent.[1] The (2S,4S) diastereomer is approximately 1000-fold less potent, while the (2R) enantiomers are largely inactive.[1]

  • High-Quality Batch: Rapidly desensitizes KARs at 30–300 nM.[2]

  • Low-Quality Batch: Contaminated with (2S,4S) or L-Glutamate. Result: Incomplete desensitization or off-target activation of AMPA receptors, leading to false-positive current recordings.

This guide compares the three dominant supplier tiers and provides a self-validating protocol to ensure your data integrity.

Head-to-Head Supplier Analysis

We categorize suppliers into three tiers based on market positioning, purity guarantees, and historical batch consistency.

The Contenders
FeatureTocris Bioscience (Bio-Techne)Cayman Chemical Hello Bio
Tier The Gold Standard The Analytical Specialist The Disruptor
Purity Spec

97% (HPLC)

95%
> 98%
Stereochemical Data High rigor; often cites chiral purity.Batch-specific CoA with detailed solubility."Hello Bio Promise" (QC often outsourced but verified).
Primary Form Solid (RT storage)Solid (Crystalline)Solid
Cost Index

(High)

$ (Mid-High)

(Low - up to 50% less)
Risk Profile Lowest. Preferred for pivotal datasets.Low. Excellent documentation support.Moderate. Requires strict internal validation (see Part 4).
Solubility Water (50 mM)Acetonitrile/WaterNaOH/DMSO
Senior Scientist’s Verdict
  • Tocris: The "safe" choice for final publication data. Their synthesis routes typically ensure high Diastereomeric Excess (de%). If you are running a generic screen, this is overkill. If you are defining a new receptor subunit kinetic, buy this.

  • Cayman Chemical: Excellent for chemistry-focused labs. Their technical support regarding solubility and stability in complex buffers is superior.

  • Hello Bio: The logical choice for high-throughput screening or large-volume perfusion experiments. The price difference is significant. Recommendation: Buy Hello Bio for routine work, but must validate the first batch against a known standard using the protocol below.

Mechanism of Action & Signaling Pathway

Understanding the mechanism is required to interpret the validation experiments. SYM 2081 acts as a "desensitization trap" for the Kainate receptor.

SYM2081_Mechanism SYM SYM 2081 (2S,4R Isomer) KAR_Resting Kainate Receptor (GluK1/GluK2) [Resting State] SYM->KAR_Resting High Affinity Binding (Kd ~35 nM) AMPA AMPA Receptor SYM->AMPA Low Affinity (>3000x Selectivity) KAR_Open Channel Opening (Na+ Influx) KAR_Resting->KAR_Open Transient Activation KAR_Desensitized Desensitized State (High Affinity/Closed) KAR_Open->KAR_Desensitized Rapid Transition (ms timescale)

Figure 1: SYM 2081 Mechanism. Note the rapid transition to the desensitized state.[1] If the reagent is impure (e.g., contains Glutamate), the "Low Affinity" dashed line to AMPA becomes a solid line, ruining the experiment.

Validation Protocols (Self-Validating Systems)

Do not trust the label. Verify the activity.

Protocol A: The "Kainate Isolation" Functional Assay (Electrophysiology)

Purpose: To confirm the supplier's batch effectively desensitizes KARs without activating AMPA receptors. System: Whole-cell patch clamp (Hippocampal CA1 pyramidal neurons or DRG neurons).

Reagents:

  • Stock: Dissolve SYM 2081 to 50 mM in equimolar NaOH or water. Store -20°C.

  • Working Solution: 1 µM SYM 2081 in ACSF.

  • Control: 10 mM Glutamate.

  • Blocker: 50 µM GYKI 53655 (Selective AMPA antagonist).

Step-by-Step Methodology:

  • Baseline: Establish a stable whole-cell holding current at -70 mV.

  • The "Dirty" Test (Purity Check):

    • Apply 10 µM SYM 2081 (High concentration).

    • Observation: You should see a fast inward current that decays rapidly (within 100-200ms) to near baseline.

    • Failure Mode: If the current sustains (does not decay), your batch is contaminated with Glutamate or the wrong isomer, activating non-desensitizing AMPA currents.

  • The Desensitization Check (Efficacy):

    • Washout.

    • Apply 0.3 µM SYM 2081 for 2 minutes (Pre-incubation).

    • While maintaining SYM 2081, apply 10 mM Glutamate .

    • Observation: The response should be dominated by AMPA currents (fast kinetics).

    • Confirmation: Add GYKI 53655 + Glutamate . If SYM 2081 is working, there should be zero current . (SYM desensitizes KARs; GYKI blocks AMPA).

    • Failure Mode: If a current remains in GYKI + Glutamate + SYM 2081, the SYM 2081 failed to fully desensitize the Kainate receptors (Low potency/bad batch).

Protocol B: Analytical QC (For Chemistry Cores)

Purpose: Verify stereochemical purity if HPLC-MS is available.

  • Column: Chiralpak ZWIX(+) or equivalent zwitterionic chiral stationary phase.

  • Mobile Phase: MeOH/Acetonitrile/Water (49:49:2) with 50 mM Formic Acid + 25 mM Diethylamine.

  • Detection: ELSD or MS (SYM 2081 lacks a strong UV chromophore).

  • Criteria: The (2S,4R) peak must constitute >95% of the total area. The presence of a shoulder indicates the (2S,4S) diastereomer.

Decision Matrix: Which Supplier to Choose?

Use this logic flow to select your supplier for the upcoming fiscal quarter.

Supplier_Selection Start Select SYM 2081 Supplier AppType Application Type? Start->AppType Pivotal Pivotal / Publication Data (Reviewer Scrutiny High) AppType->Pivotal Screening High Throughput / Routine (Budget Sensitive) AppType->Screening Chem Chemical Biology / Synthesis (Need Solubility Data) AppType->Chem Tocris Buy TOCRIS (Low Risk, High Cost) Pivotal->Tocris HelloBio Buy HELLO BIO (Requires Validation) Screening->HelloBio Cayman Buy CAYMAN (Best Documentation) Chem->Cayman Validate Run Protocol A (Desensitization Check) HelloBio->Validate Pass Pass Validate->Pass Fail Fail Validate->Fail Proceed Proceed Pass->Proceed Fail->Tocris

Figure 2: Procurement Decision Tree. Note that "Budget" options are viable but incur a mandatory validation step.

References

  • Donevan, S. D., et al. (1998).[3][4][5] "The methylglutamate, SYM 2081, is a potent and highly selective agonist at kainate receptors."[1][3][6] Journal of Pharmacology and Experimental Therapeutics, 285(2), 539–545.[4][5] Link

  • Zhou, L. M., et al. (1997). "(2S,4R)-4-Methylglutamic acid (SYM 2081): a selective, high-affinity ligand for kainate receptors."[1][2][4][5][7][8] Journal of Pharmacology and Experimental Therapeutics, 280(1), 422-427.[5] Link

  • Jones, K. A., et al. (1997). "Desensitization of kainate receptors by kainate, glutamate and diastereomers of 4-methylglutamate."[8] Neuropharmacology, 36(6), 853-863. Link

  • Tocris Bioscience. "SYM 2081 Product Information & Batch Data." Link

  • Cayman Chemical. "SYM 2081 Product Insert & Solubility Data." Link

  • Hello Bio. "SYM 2081: Low Cost Agonist." Link

Sources

Validation

A Comparative Guide to the Dose-Response Profiles of (2S,4R)-4-Methylglutamic Acid and Other Glutamate Receptor Agonists

For Researchers, Scientists, and Drug Development Professionals This guide provides an in-depth comparison of the dose-response characteristics of (2S,4R)-4-Methylglutamic acid, also known as SYM 2081, against a panel of...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth comparison of the dose-response characteristics of (2S,4R)-4-Methylglutamic acid, also known as SYM 2081, against a panel of other key glutamate receptor agonists. By presenting objective experimental data and detailed methodologies, this document serves as a critical resource for researchers investigating glutamatergic signaling and developing novel therapeutics targeting this essential neurotransmitter system.

Introduction: The Significance of Dose-Response Analysis in Glutamate Receptor Pharmacology

Glutamate receptors, central to excitatory neurotransmission in the mammalian brain, are broadly classified into ionotropic (iGluRs) and metabotropic (mGluRs) families. The iGluRs, which include N-methyl-D-aspartate (NMDA), α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA), and kainate receptors, are ligand-gated ion channels that mediate fast synaptic transmission. In contrast, mGluRs are G-protein coupled receptors that modulate synaptic activity and neuronal excitability through second messenger signaling cascades.[1][2]

Understanding the dose-response relationship of an agonist—the correlation between its concentration and the magnitude of the biological response—is fundamental in pharmacology. Key parameters derived from this analysis, such as the half-maximal effective concentration (EC50) and the maximum efficacy (Emax), provide invaluable insights into an agonist's potency and its ability to activate its target receptor. This guide focuses on (2S,4R)-4-Methylglutamic acid (SYM 2081), a potent and selective agonist of the kainate receptor, and compares its pharmacological profile with other well-characterized glutamate receptor agonists.[3]

Comparative Agonist Profiles: A Quantitative Overview

The following table summarizes the dose-response parameters for (2S,4R)-4-Methylglutamic acid and a selection of other glutamate receptor agonists. These values, compiled from multiple in vitro studies, offer a quantitative basis for comparing their potency and efficacy at their primary receptor targets.

AgonistPrimary Receptor Target(s)EC50Maximal Efficacy (Emax)
(2S,4R)-4-Methylglutamic Acid (SYM 2081) Kainate Receptors (e.g., GluK1, GluK2)~1 µM (elicits inward currents)Induces rapidly desensitizing currents[3]
AMPA AMPA Receptors11-17 µMFull agonist
Kainate Kainate and AMPA ReceptorsVaries by subunit compositionFull agonist at both receptor types
NMDA NMDA Receptors2.3 µM (with glycine co-agonist)Full agonist[4]
LY354740 Group II Metabotropic Glutamate Receptors (mGlu2/3)mGlu2: 5.1 nM, mGlu3: 24.3 nMProduces >90% suppression of forskolin-stimulated cAMP formation[5]

Note: EC50 values can vary depending on the specific receptor subunit composition and the experimental system used. Emax values are often expressed relative to the maximal response of the endogenous agonist, glutamate.

Experimental Methodologies: Ensuring Data Integrity

The data presented in this guide is derived from established and validated in vitro pharmacological assays. The following sections detail the principles and step-by-step protocols for two of the most common techniques used to generate dose-response curves for glutamate receptor agonists.

Whole-Cell Patch-Clamp Electrophysiology for Ionotropic Glutamate Receptors

This technique is the gold standard for directly measuring the ion currents mediated by iGluRs in response to agonist application. It offers high-resolution temporal and electrical data, allowing for precise characterization of agonist potency and kinetics.

Caption: Workflow for whole-cell patch-clamp dose-response analysis.

  • Cell Preparation: Culture primary neurons (e.g., hippocampal or cortical neurons) or a suitable cell line (e.g., HEK293 cells) expressing the glutamate receptor of interest on glass coverslips.

  • Solution Preparation:

    • External Solution (Artificial Cerebrospinal Fluid - aCSF): Typically contains (in mM): 140 NaCl, 2.5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, and 10 glucose, with the pH adjusted to 7.4.

    • Internal Solution (Pipette Solution): Typically contains (in mM): 140 KCl, 1 MgCl2, 10 HEPES, 0.2 EGTA, 3 Na2-ATP, and 0.5 Na-GTP, with the pH adjusted to 7.2.

  • Pipette Fabrication: Pull recording pipettes from borosilicate glass capillaries to a resistance of 3-7 MΩ when filled with the internal solution.

  • Recording:

    • Transfer a coverslip with cultured cells to the recording chamber on an inverted microscope and perfuse with aCSF.

    • Lower the recording pipette onto a target cell and apply gentle suction to form a high-resistance "gigaohm" seal between the pipette tip and the cell membrane.

    • Apply a brief pulse of stronger suction to rupture the membrane patch, establishing the whole-cell configuration.

    • Clamp the cell membrane at a holding potential (e.g., -60 mV).

    • Apply the agonist at a range of concentrations to the cell using a perfusion system.

    • Record the resulting inward currents using a patch-clamp amplifier and data acquisition software.

  • Data Analysis:

    • Measure the peak current amplitude at each agonist concentration.

    • Normalize the responses to the maximal response.

    • Plot the normalized response against the logarithm of the agonist concentration.

    • Fit the data with a sigmoidal dose-response equation to determine the EC50 and Emax.

cAMP Accumulation Assay for Group II Metabotropic Glutamate Receptors

Group II mGluRs (mGlu2 and mGlu3) are negatively coupled to adenylyl cyclase. Their activation inhibits the production of cyclic AMP (cAMP). Therefore, a forskolin-stimulated cAMP accumulation assay is a robust method to quantify the inhibitory effect of agonists like LY354740.

Caption: Workflow for a forskolin-stimulated cAMP accumulation assay.

  • Cell Preparation: Culture a cell line (e.g., CHO or HEK293 cells) stably expressing the mGlu2 or mGlu3 receptor in 96-well plates.

  • Assay Procedure:

    • Wash the cells with a serum-free medium.

    • Pre-incubate the cells with a phosphodiesterase inhibitor (e.g., IBMX) for a defined period to prevent cAMP degradation.

    • Add forskolin (an adenylyl cyclase activator) along with varying concentrations of the mGluR agonist (e.g., LY354740).

    • Incubate for a specified time to allow for cAMP production and its inhibition by the agonist.

    • Lyse the cells to release the intracellular cAMP.

  • cAMP Quantification:

    • Use a commercially available cAMP detection kit (e.g., HTRF, ELISA, or AlphaScreen) to measure the cAMP concentration in each well.

  • Data Analysis:

    • Calculate the percentage of inhibition of forskolin-stimulated cAMP production at each agonist concentration.

    • Plot the percentage of inhibition against the logarithm of the agonist concentration.

    • Fit the data with an inhibitory dose-response curve to determine the IC50 (equivalent to EC50 for inhibition).

Signaling Pathways: From Receptor Activation to Cellular Response

The diverse physiological effects of glutamate receptor agonists are mediated by distinct intracellular signaling cascades. The following diagrams illustrate the canonical signaling pathways for the receptor types discussed in this guide.

Ionotropic Glutamate Receptor Signaling

cluster_0 AMPA/Kainate Receptor cluster_1 NMDA Receptor Agonist1 AMPA or Kainate Receptor1 AMPA/Kainate Receptor Agonist1->Receptor1 Na_Influx Na+ Influx Receptor1->Na_Influx Depolarization Membrane Depolarization Na_Influx->Depolarization Receptor2 NMDA Receptor Depolarization->Receptor2 Relieves Mg2+ block Agonist2 NMDA/Glutamate + Glycine Agonist2->Receptor2 Ca_Influx Ca2+ Influx Receptor2->Ca_Influx Second_Messengers Activation of Second Messengers (e.g., CaMKII) Ca_Influx->Second_Messengers

Caption: Simplified signaling pathways for ionotropic glutamate receptors.

Activation of AMPA and kainate receptors primarily leads to the influx of sodium ions, resulting in rapid membrane depolarization.[6] NMDA receptor activation is unique in that it requires both agonist binding and membrane depolarization to relieve a magnesium block, allowing for the influx of calcium, a critical second messenger.[4]

Group II Metabotropic Glutamate Receptor Signaling

Agonist LY354740 mGluR mGlu2/3 Receptor Agonist->mGluR G_protein Gi/o Protein mGluR->G_protein activates AC Adenylyl Cyclase G_protein->AC inhibits cAMP cAMP AC->cAMP converts ATP to ATP ATP PKA Protein Kinase A cAMP->PKA activates

Caption: Inhibitory signaling cascade of Group II metabotropic glutamate receptors.

Agonists of Group II mGluRs, such as LY354740, activate inhibitory G-proteins (Gi/o). This leads to the inhibition of adenylyl cyclase, a decrease in intracellular cAMP levels, and subsequent downstream effects on protein kinase A (PKA) and other effectors.[5]

Conclusion

This guide provides a comparative framework for understanding the dose-response profiles of (2S,4R)-4-Methylglutamic acid and other significant glutamate receptor agonists. The presented data and protocols underscore the importance of rigorous experimental design and data analysis in pharmacological research. By leveraging this information, researchers can make more informed decisions in the selection and application of these compounds for investigating the complex roles of glutamate signaling in health and disease.

References

  • What are NMDA receptor partial agonists and how do they work? - Patsnap Synapse. (2024-06-21). Retrieved from [Link]

  • Schoepp, D. D., Johnson, B. G., Wright, R. A., Salhoff, C. R., Mayne, N. G., Wu, S., ... & Monn, J. A. (1997). LY354740 is a potent and highly selective group II metabotropic glutamate receptor agonist in cells expressing human glutamate receptors. Neuropharmacology, 36(1), 1–11. Retrieved from [Link]

  • Changes in Agonist Concentration Dependence That Are a Function of Duration of Exposure Suggest N-Methyl-d-aspartate Receptor Nonsaturation during Synaptic Stimulation. DOI. Retrieved from [Link]

  • Zhou, L. M., Gu, Z. Q., Costa, A. M., Yamada, K. A., Mansson, P. E., Giordano, T., ... & Johnson, K. M. (1997). (2S,4R)-4-methylglutamic acid (SYM 2081): a selective, high-affinity ligand for kainate receptors. Journal of Pharmacology and Experimental Therapeutics, 280(1), 422–427. Retrieved from [Link]

  • Activation Mechanisms of the NMDA Receptor - NCBI. Retrieved from [Link]

  • Mechanism of Partial Agonism at NMDA Receptors for a Conformationally Restricted Glutamate Analog - PubMed Central. Retrieved from [Link]

  • Kinetic basis of partial agonism at NMDA receptors - PMC. Retrieved from [Link]

  • LY354740 is a potent and highly selective group II metabotropic glutamate receptor agonist in cells expressing human glutamate receptors - PubMed. Retrieved from [Link]

  • Whole Cell Patch Clamp Protocol | AXOL Bioscience. Retrieved from [Link]

  • Whole Cell Patch Clamp Protocol. Retrieved from [Link]

  • LY354740, an mGlu2/3 receptor agonist as a novel approach to treat anxiety/stress - PubMed. Retrieved from [Link]

  • The mGlu2/3 Receptor Agonists LY354740 and LY379268 Differentially Regulate Restraint-Stress-Induced Expression of c-Fos in Rat Cerebral Cortex - PMC. Retrieved from [Link]

  • Figure S3. Effect of mGlu2 PAMs on agonist induced 35 [S]-GTPγS... - ResearchGate. Retrieved from [Link]

  • 4-Alkyl- and 4-cinnamylglutamic acid analogues are potent GluR5 kainate receptor agonists. Retrieved from [Link]

  • Figure 11. [cAMP Measurement for Agonists of...]. - Assay Guidance Manual - NCBI - NIH. Retrieved from [Link]

  • Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI. (2017-11-20). Retrieved from [Link]

  • Kinetic analysis of interactions between kainate and AMPA: evidence for activation of a single receptor in mouse hippocampal neurons - PubMed. Retrieved from [Link]

  • Kainate receptor - Wikipedia. Retrieved from [Link]

  • Functional similarities and differences of AMPA and kainate receptors expressed by cultured rat sensory neurons - PubMed. Retrieved from [Link]

  • Whole-cell patch-clamp recording and parameters - PMC - PubMed Central. (2023-04-10). Retrieved from [Link]

  • Preferential assembly of heteromeric kainate and AMPA receptor amino terminal domains | eLife. (2017-10-23). Retrieved from [Link]

  • Pharmacological characterization of (4R)-alkyl glutamate analogues at the ionotropic glutamate receptors--focus on subtypes iGlu(5-7) - PubMed. (2009-05-01). Retrieved from [Link]

  • Synthesis and in vitro pharmacology at AMPA and kainate preferring glutamate receptors of 4-heteroarylmethylidene glutamate analogues - PubMed. Retrieved from [Link]

  • Selective agonist binding of (S)-2-amino-3-(3-hydroxy-5-methyl-4-isoxazolyl)propionic acid (AMPA) and 2S-(2alpha,3beta,4beta)-2-carboxy-4-(1-methylethenyl)-3-pyrrolidineacetic acid (kainate) receptors: a molecular modeling study - PubMed. Retrieved from [Link]

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Comparative

Technical Guide: Validating the On-Target Effects of (2S,4R)-4-Methylglutamic Acid (SYM 2081) Using siRNA

Executive Summary (2S,4R)-4-Methylglutamic acid (SYM 2081) is a potent, high-affinity agonist selective for kainate receptors (KARs) , specifically the GluK1 and GluK2 subunits (formerly GluR5/6). While it exhibits >300-...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

(2S,4R)-4-Methylglutamic acid (SYM 2081) is a potent, high-affinity agonist selective for kainate receptors (KARs) , specifically the GluK1 and GluK2 subunits (formerly GluR5/6). While it exhibits >300-fold selectivity over AMPA and NMDA receptors, SYM 2081 also acts as an inhibitor of Excitatory Amino Acid Transporter 2 (EAAT2) and a substrate for EAAT1.

This dual-modality—receptor agonism versus transporter inhibition—necessitates rigorous target validation. This guide outlines a self-validating system using small interfering RNA (siRNA) to conclusively prove that observed cellular responses are mediated specifically by GluK1/GluK2, rather than off-target AMPA activation or transporter modulation.

The Target Landscape: SYM 2081 Mechanism

To validate the compound, one must first understand its specific pharmacological footprint.

  • Primary Target: GluK1 (Gene: GRIK1) and GluK2 (Gene: GRIK2).

  • Mechanism: Agonist-induced ion channel opening followed by rapid desensitization.[1]

  • Secondary Interaction: EAAT2 (Inhibitor,

    
    ).[2]
    
  • Validation Goal: Demonstrate that silencing GRIK1/2 abolishes the SYM 2081-induced calcium flux or electrophysiological current.

Diagram 1: SYM 2081 Mechanism & siRNA Intervention Logic

SYM2081_Mechanism SYM SYM 2081 ((2S,4R)-4-Methylglutamic acid) GluK GluK1/GluK2 Receptor Complex SYM->GluK High Affinity Binding (Agonist) IonFlux Na+/Ca2+ Influx (Depolarization) GluK->IonFlux Activation Desens Receptor Desensitization GluK->Desens Rapid Induction siRNA GRIK1/2 siRNA mRNA GRIK1/2 mRNA siRNA->mRNA Degradation mRNA->GluK Translation Blocked

Caption: SYM 2081 activates GluK receptors causing ion flux and desensitization.[3] siRNA intervention degrades mRNA, preventing receptor formation and abolishing the drug's effect.[4]

Comparative Analysis: siRNA vs. Alternatives

Why use siRNA over pharmacological antagonists or CRISPR?

FeaturesiRNA Knockdown Pharmacological Antagonists (e.g., UBP 310) CRISPR-Cas9 Knockout
Specificity High (Genetic). Targets specific mRNA sequences; avoids protein-level cross-reactivity.Moderate. Compounds like UBP 310 can have off-target effects on other glutamate receptors at high concentrations.Absolute. Permanent removal of the gene.
Reversibility Transient. Allows study of acute loss without lethal developmental compensation.Reversible. Washout allows rapid recovery.Permanent. Risk of compensatory upregulation of other subunits (e.g., GluK5).
Validation Confidence High. If protein is gone and drug effect ceases, causality is proven.Medium. "Dirty" pharmacology can mislead (e.g., blocking AMPA receptors inadvertently).High. But requires months of cell line generation.
Suitability for SYM 2081 Optimal. Distinguishes GluK1/2 effects from EAAT effects cleanly.Sub-optimal. Antagonists may not distinguish between receptor subtypes as cleanly as genetic probes.Slow. Best for final confirmation, not rapid screening.

Strategic Validation Workflow (The Self-Validating System)

A robust experiment requires internal controls that validate the system itself.

  • The Negative Control: Scramble siRNA (non-targeting) must show full SYM 2081 activity.

  • The Positive Control: GAPDH or Cyclophilin B siRNA to prove transfection efficiency.

  • The Specificity Control: Use of GYKI 53655 (selective AMPA antagonist) in all conditions to ensure the signal is not AMPA-mediated.

Diagram 2: Experimental Workflow

Validation_Workflow cluster_conditions Experimental Arms Step1 Step 1: Seed Cells (HEK293-GluK1 or Neurons) Step2 Step 2: Transfection (Lipofection) Step1->Step2 Arm1 Arm A: GRIK1 siRNA Step2->Arm1 Arm2 Arm B: Scramble siRNA Step2->Arm2 Step3 Step 3: Incubation (48-72 Hours) Arm1->Step3 Arm2->Step3 Step4 Step 4: Validation Split Step3->Step4 WB Western Blot (Confirm Protein Loss) Step4->WB 30% of cells Func Functional Assay (Ca2+ Flux / Patch Clamp) Step4->Func 70% of cells Result Compare Response: Is SYM 2081 effect lost in Arm A? WB->Result QC Check Func->Result

Caption: Workflow splits transfected cells into protein analysis (QC) and functional assay to correlate protein levels with SYM 2081 efficacy.

Detailed Experimental Protocol

Model System: HEK293 cells stably expressing GluK1 (recombinant) or primary hippocampal neurons (endogenous). Reagent: (2S,4R)-4-Methylglutamic acid (SYM 2081).[1][2][3][5][6][7]

Phase 1: Transfection (Time: T=0)
  • Seeding: Plate cells at 60-70% confluency in antibiotic-free medium.

  • Complex Formation:

    • Mix Lipofectamine RNAiMAX (or equivalent) with Opti-MEM.

    • Mix GRIK1 siRNA (Target) or Scramble siRNA (Control) with Opti-MEM. Final concentration: 10–50 nM.

    • Incubate for 20 minutes at RT to form liposome-siRNA complexes.

  • Treatment: Add complexes to cells. Incubate for 48–72 hours. Note: Kainate receptors have a moderate turnover rate; 72 hours is often required for maximal protein depletion.

Phase 2: Western Blot Validation (Time: T=72h)

Before functional testing, you must prove the target is gone.

  • Lyse a subset of cells.

  • Probe with anti-GluK1 antibody (e.g., Millipore or Abcam validated clones).

  • Success Criteria: >70% reduction in band intensity relative to Scramble control.

Phase 3: Functional Calcium Imaging (Time: T=72h)

SYM 2081 induces Ca2+ influx through GluK1/2.

  • Dye Loading: Load remaining cells with a calcium indicator (e.g., Fluo-4 AM) for 45 mins.

  • Pre-treatment: Incubate all wells with 100 µM GYKI 53655 for 10 mins.

    • Reasoning: This blocks AMPA receptors. Since SYM 2081 has some affinity for AMPA receptors at high concentrations, this ensures the signal is purely Kainate-mediated.

  • Agonist Injection: Inject SYM 2081 (Typical EC50 range: 0.1 – 0.5 µM).

    • Recommendation: Use 1 µM to ensure saturation, or perform a dose-response curve.

  • Readout: Measure Relative Fluorescence Units (RFU) over 60 seconds.

Data Interpretation & Expected Results

To validate on-target effects, your data must match the following "Truth Table":

ConditionPre-treatmentAgonistExpected Response (Ca2+ Flux)Interpretation
Scramble siRNA VehicleSYM 2081High Receptor is present; Drug works.
GRIK1 siRNA VehicleSYM 2081Abolished / Very Low VALIDATED. Drug requires GluK1 to act.
Scramble siRNA UBP 310 (Antagonist)SYM 2081Low Pharmacological validation matches genetic validation.
GRIK1 siRNA VehicleGlutamateModerate Control: Cells are still alive; other receptors (NMDA/mGluR) respond.

Technical Insight: If SYM 2081 response is reduced but not abolished in the siRNA group, consider:

  • Incomplete Knockdown: Check Western Blot.

  • Compensation: Did GluK2 or GluK5 upregulate?

  • EAAT Component: If using electrophysiology, are you seeing transporter currents? Use TBOA (EAAT inhibitor) to rule this out.

References

  • Donevan, S. D., et al. (1998).[3][5][8] "The methylglutamate, SYM 2081, is a potent and highly selective agonist at kainate receptors."[3][7][9] Journal of Pharmacology and Experimental Therapeutics, 285(2), 539-545.[3][5] Link

  • Zhou, L. M., et al. (1997).[3] "(2S,4R)-4-methylglutamic acid (SYM 2081): A selective, high-affinity ligand for kainate receptors."[1][3][5][6][7] Journal of Pharmacology and Experimental Therapeutics, 280(1), 422-427.[3] Link

  • Jones, K. A., et al. (1997). "Desensitization of kainate receptors by kainate, glutamate and diastereomers of 4-methylglutamate." Neuropharmacology, 36(10), 1353-1363. Link

  • Natt, F. (2007).[10][11] "siRNAs in drug discovery: target validation and beyond." Current Opinion in Molecular Therapeutics, 9(3), 242-247.[10] Link

  • IUPHAR/BPS Guide to PHARMACOLOGY. "SYM 2081 Ligand Page." Link

Sources

Safety & Regulatory Compliance

Safety

(2S,4R)-2-azaniumyl-4-methylpentanedioate proper disposal procedures

Proper disposal of (2S,4R)-2-azaniumyl-4-methylpentanedioate (commonly known as (2S,4R)-4-Methylglutamic Acid or SYM 2081 ) requires strict adherence to protocols designed for Potent Pharmacological Agents (PPAs) . As a...

Author: BenchChem Technical Support Team. Date: February 2026

Proper disposal of (2S,4R)-2-azaniumyl-4-methylpentanedioate (commonly known as (2S,4R)-4-Methylglutamic Acid or SYM 2081 ) requires strict adherence to protocols designed for Potent Pharmacological Agents (PPAs) .

As a potent Kainate receptor agonist and EAAT2 inhibitor , this compound acts as a high-affinity excitotoxin. While standard glutamic acid is non-hazardous, this methylated analog must be handled and disposed of as a neurotoxic biohazard to prevent accidental environmental release or personnel exposure.

Part 1: Chemical Identification & Hazard Assessment

Before initiating disposal, verify the compound's identity and state. The nomenclature "(2S,4R)-2-azaniumyl-4-methylpentanedioate" refers to the zwitterionic form of the amino acid, which is the species present in physiological buffers.[1]

Parameter Technical Specification
Common Name SYM 2081; (2S,4R)-4-Methylglutamic acid
CAS Number 31137-74-3 (Acid form)
Molecular Formula C₆H₁₁NO₄
Biological Activity Potent Kainate Receptor Agonist; Excitatory Amino Acid Transporter (EAAT) Inhibitor
Hazard Class Target Organ Toxin (CNS) .[1] Treat as Irritant/Toxic.[2]
RCRA Status Not P-listed or U-listed, but must be managed as Non-Regulated Hazardous Waste due to bioactivity.

Part 2: Personal Protective Equipment (PPE) Matrix

Because this compound is a solid powder that can become airborne, or a concentrated solution that can be absorbed, standard PPE is insufficient.

  • Respiratory : N95 respirator (minimum) or P100 if handling open powder outside a fume hood.

  • Dermal : Double nitrile gloves (0.11 mm minimum thickness). Change immediately upon splash.

  • Ocular : Chemical splash goggles. Safety glasses are inadequate for powder handling.

  • Engineering Controls : All manipulations of the dry powder must occur within a Class II Biosafety Cabinet or a Chemical Fume Hood .

Part 3: Disposal Workflows

A. Solid Waste (Stock Powder & Contaminated Debris)

Do not dispose of in regular trash.

  • Segregation : Collect all weigh boats, contaminated gloves, and residual powder in a dedicated Wide-Mouth Polyethylene (HDPE) Jar .

  • Labeling : Affix a hazardous waste label with the following specific text:

    • Chemical Name: (2S,4R)-4-Methylglutamic Acid[1][3]

    • Hazard Checkbox: Toxic, Irritant

    • Note: "Potent CNS Agonist – Do Not Open"

  • Final Disposal : Seal the container with a screw-top lid and transfer to your facility's chemical waste management team for High-Temperature Incineration .

B. Liquid Waste (Aqueous Buffers & Media)

Do not pour down the drain.[4]

  • Collection : Collect all aqueous solutions (e.g., cell culture media, unused stock solutions) in a Carboy designated for "Aqueous Toxic Waste".

  • Compatibility : Ensure the carboy does not contain strong oxidizers (like bleach) or strong acids, which could react unpredictably with the amine group.

  • Rinsing : Triple-rinse empty stock vials with water. Collect the first two rinses into the liquid waste container. The third rinse can go down the drain if local regulations permit, but collecting all rinses is the safest default.

Part 4: Decontamination Protocol

If a spill occurs, or for cleaning the workspace:

  • Containment : Cover the spill with an absorbent pad.

  • Solubilization : The compound is water-soluble.[5][6] Wet the pad with water first to dissolve the solid, then wipe.

  • Chemical Deactivation : Follow the water wipe with a 10% Bleach (Sodium Hypochlorite) solution.

    • Mechanism: Hypochlorite oxidizes the amine and carboxyl groups, disrupting the zwitterionic structure and reducing biological affinity.

  • Final Clean : Wipe with 70% Ethanol to remove bleach residue.

Part 5: Decision Logic & Workflow (Visualization)

The following diagram outlines the logical decision tree for segregating SYM 2081 waste streams.

DisposalWorkflow Start Waste Generation: (2S,4R)-4-Methylglutamic Acid Form Determine Physical State Start->Form Solid Solid / Powder / Debris Form->Solid Weigh boats, gloves, powder Liquid Liquid / Aqueous Solution Form->Liquid Media, buffers, stock SolidContainer Container: Wide-Mouth HDPE Label: 'Toxic Solid' Solid->SolidContainer Decon Decontamination: 1. Water Wipe 2. 10% Bleach 3. 70% EtOH Solid->Decon Spill Cleanup LiquidContainer Container: Aqueous Waste Carboy Label: 'Aqueous Toxic' Liquid->LiquidContainer Liquid->Decon Spill Cleanup Incineration Final Disposal: High-Temp Incineration SolidContainer->Incineration LiquidContainer->Incineration

Caption: Operational workflow for segregating and disposing of (2S,4R)-4-methylglutamic acid based on physical state.

References

  • Santa Cruz Biotechnology . (2S,4R)-4-Methylglutamic Acid Safety Data Sheet. Retrieved from [1]

  • PubChem . Compound Summary: (2S,4R)-4-Methylglutamic acid.[1][3] National Library of Medicine. Retrieved from [1]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory . Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press (US); 2011. Retrieved from

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
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